molecular formula C10H11ClN4O3 B1142427 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine CAS No. 112506-90-8

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Cat. No.: B1142427
CAS No.: 112506-90-8
M. Wt: 270.67234
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a useful research compound. Its molecular formula is C10H11ClN4O3 and its molecular weight is 270.67234. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKXGGWNDAGFGG-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C2N=CN=C3Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CN=C3Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine, a purine nucleoside analog with significant potential in medicinal chemistry. As a member of the broader class of modified nucleosides, this compound serves as a critical synthetic intermediate and a candidate for the development of novel therapeutic agents. The absence of the 5'-hydroxyl group on the ribofuranose moiety distinguishes it from its parent ribonucleoside, a modification known to impart unique biological properties, including altered metabolic stability and mechanisms of action. This document will delve into its chemical architecture, physicochemical properties, and logical synthetic pathways, offering insights for its application in research and drug discovery.

Chemical Structure and Core Properties

6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is a synthetic nucleoside analog characterized by a 6-chloropurine base attached to a 5-deoxy-D-ribofuranose sugar moiety via a β-N9-glycosidic bond. The key structural feature is the replacement of the 5'-hydroxyl group of the ribose sugar with a hydrogen atom. This modification fundamentally alters the molecule's polarity and its ability to be phosphorylated by cellular kinases, which is often a prerequisite for the biological activity of nucleoside analogs.

Structural Elucidation

The definitive structure of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is presented below. The purine ring system is substituted with a chlorine atom at the C6 position, a reactive site amenable to further chemical modification. The sugar is a D-ribofuranose in its furanose form, lacking the exocyclic hydroxyl group at the C5' position.

Figure 1: Chemical structure of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine.
Physicochemical Properties

While specific experimental data for this compound is not widely available in the literature, its properties can be predicted based on its structure and comparison with related nucleoside analogs.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₀H₁₁ClN₄O₃Based on chemical structure.
Molecular Weight 270.67 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for purine nucleoside analogs.[]
Solubility Soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and non-polar organic solvents.General solubility profile of similar nucleoside analogs.
Melting Point Expected to be a high-melting solid.Characteristic of crystalline nucleosides.
Stability Stable under standard laboratory conditions. May be sensitive to strong acids or bases, leading to hydrolysis of the glycosidic bond.General stability of N-glycosidic bonds in nucleosides.

Synthetic Approaches and Methodologies

The synthesis of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine is not commonly detailed in standard literature, suggesting it is a specialized or research-grade compound. However, a logical and efficient synthesis can be designed based on established methodologies for nucleoside synthesis. The overall strategy involves the preparation of a suitably protected and activated 5-deoxyribose derivative, followed by a glycosylation reaction with 6-chloropurine.

Synthesis of the 5-Deoxyribose Precursor

A key intermediate for the synthesis is an activated form of 5-deoxy-D-ribose, typically 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. A practical route to this precursor starting from the readily available D-ribose has been described.[2][3][4]

G DRibose D-Ribose Ketal Methyl 2,3-O-isopropylidene- β-D-ribofuranoside DRibose->Ketal Ketalization Tosyl Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside Ketal->Tosyl Tosylation Deoxy Methyl 5-deoxy-2,3-O- isopropylidene-β-D-ribofuranoside Tosyl->Deoxy Reduction Hydrolyzed 5-Deoxy-D-ribofuranose Deoxy->Hydrolyzed Hydrolysis Acetylated 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Hydrolyzed->Acetylated Acetylation

Figure 2: Synthetic workflow for the preparation of the 5-deoxyribose precursor.

Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose [2][4]

  • Ketalization: D-Ribose is reacted with acetone and methanol in the presence of an acid catalyst (e.g., H₂SO₄) to protect the 2'- and 3'-hydroxyl groups as an isopropylidene ketal.

  • Tosylation: The primary 5'-hydroxyl group of the resulting methyl 2,3-O-isopropylidene-β-D-ribofuranoside is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Reduction (Deoxygenation): The 5'-O-tosyl group is removed by reduction with a hydride reagent, such as sodium borohydride (NaBH₄) in a suitable solvent like DMSO, to yield the 5'-deoxy derivative.[2]

  • Hydrolysis: The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis (e.g., with dilute sulfuric acid).

  • Acetylation: The resulting 5-deoxy-D-ribofuranose is then per-acetylated using acetic anhydride in pyridine to afford the desired 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. This product can be purified by chromatography or recrystallization.[2]

Glycosylation of 6-Chloropurine

The coupling of the purine base with the sugar moiety is a critical step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation.[5][6] This reaction typically involves the use of a silylated nucleobase and a per-acylated sugar in the presence of a Lewis acid catalyst.

G Chloropurine 6-Chloropurine Silylated Silylated 6-Chloropurine Chloropurine->Silylated Silylation Coupled Protected 6-Chloro-9-(5-Deoxy- D-ribofuranosyl)purine Silylated->Coupled Vorbrüggen Glycosylation Sugar 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Sugar->Coupled Final 6-Chloro-9-(5-Deoxy- D-ribofuranosyl)purine Coupled->Final Deprotection

Figure 3: Proposed workflow for the synthesis of the target nucleoside.

Protocol 2: Proposed Synthesis of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine

  • Silylation of 6-Chloropurine: 6-Chloropurine is silylated to enhance its solubility and reactivity. This is typically achieved by refluxing with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent.

  • Vorbrüggen Glycosylation: The silylated 6-chloropurine is then reacted with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in a dry, inert solvent (e.g., acetonitrile or 1,2-dichloroethane). A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄), is added to promote the coupling reaction. The reaction is typically stirred at room temperature or elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).

  • Deprotection: The resulting protected nucleoside is then deprotected to remove the acetyl groups from the sugar moiety. This is commonly achieved by treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol, at room temperature.

  • Purification: The final product, 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine, is purified from the reaction mixture using standard techniques such as silica gel column chromatography.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine and deoxyribose protons. The anomeric proton (H-1') will appear as a doublet in the downfield region (typically δ 6.0-6.5 ppm). The absence of signals corresponding to a 5'-CH₂OH group and the presence of a methyl-like signal for the C5' protons will be a key indicator of the 5'-deoxy modification.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the ten carbon atoms in the molecule. The chemical shifts of the purine carbons will be in the aromatic region, while the deoxyribose carbons will be in the aliphatic region. The C5' carbon signal will be significantly upfield compared to its hydroxylated counterpart.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁ClN₄O₃. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Biological Activity and Potential Applications

The biological activity of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine has not been extensively reported. However, based on the activities of related compounds, several potential applications can be inferred.

As a Synthetic Intermediate

The chlorine atom at the C6 position of the purine ring is a versatile handle for further chemical modifications. It can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of 6-substituted 5'-deoxypurine nucleoside analogs.[7] This makes it a valuable building block in medicinal chemistry for structure-activity relationship (SAR) studies.

Potential as an Antiviral or Anticancer Agent

Many purine nucleoside analogs exhibit potent antiviral and anticancer activities.[][8][9] The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis, such as DNA or RNA polymerases, or reverse transcriptase. The lack of a 5'-hydroxyl group in 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine prevents its phosphorylation to the corresponding 5'-triphosphate, which is the active form for many nucleoside analogs that act as chain terminators. However, it may still exert biological effects through other mechanisms, such as allosteric inhibition of enzymes or by being metabolized through alternative pathways.

The 6-chloropurine moiety itself has been associated with antiviral activity against some viruses, including SARS-CoV.[8] Therefore, it is plausible that 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine or its derivatives could exhibit interesting biological profiles.

Future Directions and Conclusion

6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine represents an intriguing yet underexplored molecule in the vast landscape of nucleoside chemistry. Its unique structural feature—the absence of the 5'-hydroxyl group—warrants further investigation into its biological properties. The synthetic strategies outlined in this guide provide a clear pathway for its preparation, enabling researchers to access this compound for further studies.

Future research should focus on:

  • The definitive synthesis and full spectroscopic characterization of 6-Chloro-9-(5-Deoxy-D-ribofuranosyl)purine.

  • Evaluation of its cytotoxic activity against a panel of cancer cell lines.

  • Screening for antiviral activity against a range of viruses, particularly those for which purine nucleoside analogs have shown promise.

  • Utilization of this compound as a scaffold for the synthesis of novel 6-substituted 5'-deoxypurine nucleosides to explore new chemical space for drug discovery.

References

  • Scientific.Net. (n.d.). Synthetic Study of 1, 2, 3-Tri-O-Acetyl-5-Deoxy-D-Ribofuranose. Scientific.Net. [Link]

  • Sairam, P., Puranik, R., & Rao, B. S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Carbohydrate Research, 338(4), 303-306. [Link]

  • BOC Sciences. (n.d.). CAS 4594-45-0 (6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine). BOC Sciences.
  • MDPI. (2023, January 17).
  • PubMed. (2004, March 15). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & Medicinal Chemistry.
  • Merck Index. (n.d.).
  • PubMed. (1981, August). Synthesis and antiviral activity of certain 9-beta-D-ribofuranosylpurine-6-carboxamides. Journal of Medicinal Chemistry.
  • PubMed. (1974, June). In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial Agents and Chemotherapy.
  • Open Access Pub. (2021, November 30). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-9-(2′-deoxy-b-D-ribofuranosyl)purine. Santa Cruz Biotechnology.
  • Frontiers. (n.d.). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers.
  • Semantic Scholar. (2013, October 28).
  • MedchemExpress. (n.d.). 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine. MedchemExpress.com.
  • MedchemExpress. (n.d.). 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine. MedchemExpress.
  • PubMed. (2020, January 15). New aromatic 6-substituted 2'-deoxy-9-(β)
  • PubMed. (1978, January). A novel synthesis and biological activity of several 5-halo-5'-amino analogues of deoxyribopyrimidine nucleosides. Journal of Medicinal Chemistry.
  • PubMed. (1980, November).
  • PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Journal of Medicinal Chemistry.
  • Google P
  • Akonscientific. (n.d.). 2-Amino-6-Chloro-9-(2′- deoxyribofuranosyl) purine. Akonscientific.
  • PubMed Central (PMC). (n.d.). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
  • NIH. (n.d.).
  • CD BioGlyco. (n.d.). 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco.
  • ChemicalBook. (n.d.). 6-Chloro-9-(2'-deoxy-bD-ribofuranosyl)purine(4594-45-0) 1 H NMR. ChemicalBook.
  • Semantic Scholar. (2023, February 15). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • Chemsrc. (2025, August 24). CAS#:35109-91-2 | 6-chloro-2-methoxy-9-(β-D-ribofuranosyl)-9H-purine. Chemsrc.
  • Wiley Online Library. (2010, June 23).
  • MDPI. (2021, June 16). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. MDPI.
  • Carl ROTH. (n.d.). 2-Amino-6-chloro-9-(2'-deoxy-bD-ribofuranosyl)purine, 500 mg. Carl ROTH.
  • ChemicalBook. (2025, July 4). 2-AMINO-6-CHLORO-9-(BETA-D-2-DEOXYRIBOFURANOSYL)PURINE. ChemicalBook.
  • Taylor & Francis Online. (2025, November 11). Biosynthesis and genome mining strategies for purine-derived N-nucleoside antibiotics.
  • YouTube. (2014, June 11). 142-Synthesis of Deoxyribonucleotides.
  • PMC. (n.d.).
  • PMC. (n.d.). Synthesis and optical behaviors of 6-seleno-deoxyguanosine.
  • PMC. (n.d.). 1,2,3-Tri-O-acetyl-5-deoxy-d-ribofuranose.
  • ResearchGate. (2025, August 6). (PDF) Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides.
  • ACS Publications. (n.d.). The Synthesis and Properties of 6-Chloropurine and Purine1.

Sources

Biological activity of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in nucleoside research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the chemical biology and synthetic utility of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine .

Role in Nucleoside Research: The "Gateway" Scaffold for Non-Phosphorylatable Adenosine Analogs

Executive Summary

In the landscape of nucleoside therapeutics, 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (CAS: 112506-90-8) occupies a critical niche as a privileged scaffold . Unlike standard nucleoside antimetabolites (e.g., Gemcitabine, Fludarabine) that rely on intracellular phosphorylation to inhibit DNA/RNA synthesis, this compound is engineered with a 5'-deoxy modification . This structural edit renders the molecule "invisible" to nucleoside kinases, effectively blocking the nucleotide biosynthetic pathway.

Consequently, its primary biological utility is twofold:

  • Synthetic Precursor: It serves as the electrophilic parent for generating libraries of

    
    -substituted-5'-deoxyadenosine derivatives, which are potent, selective agonists for Adenosine Receptors (A1, A2A, A3) .
    
  • Metabolic Probe: It acts as a tool to interrogate nucleoside transport systems and non-kinase enzymatic pathways (e.g., Adenosine Deaminase, Methylthioadenosine Phosphorylase) without the confounding variable of nucleotide pool incorporation.

Chemical Biology & Mechanism of Action

The "Metabolic Shunt" Hypothesis

The defining feature of this molecule is the absence of the 5'-hydroxyl group. In standard nucleoside pharmacology, the 5'-OH is the "ignition switch"—it is the site where kinases (like Adenosine Kinase) attach the first phosphate group, trapping the molecule inside the cell and activating it for DNA/RNA incorporation.

By removing this oxygen (5'-deoxy), 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine and its derivatives are metabolically shunted away from the polymerase pathway and towards:

  • G-Protein Coupled Receptors (GPCRs): Specifically Adenosine Receptors, where they act as stable ligands.

  • Catabolic/Salvage Enzymes: Such as Methylthioadenosine Phosphorylase (MTAP) or Nucleoside Hydrolases.

The 6-Chloro "Warhead"

The C6-position of the purine ring contains a chlorine atom, which is an excellent leaving group for Nucleophilic Aromatic Substitution (


) . This reactivity allows researchers to rapidly diversify the molecule by displacing the chlorine with various amines (primary, secondary, aryl, alkyl). This transformation converts the inactive "chloro" scaffold into a bioactive "amino" (adenosine-like) drug candidate.
Visualization: The Metabolic Blockade & Synthetic Divergence

The following diagram illustrates how the 5'-deoxy modification alters the biological fate of the molecule compared to native adenosine.

MetabolicBlockade Scaffold 6-Chloro-9-(5-Deoxy- d-ribofuranosyl)purine Drug N6-Substituted 5'-Deoxyadenosine Scaffold->Drug SNAr Displacement (Synthesis) Amine R-NH2 (Amine) Amine->Drug Kinase Adenosine Kinase (Phosphorylation) Drug->Kinase BLOCKED (No 5'-OH) GPCR Adenosine Receptors (A1, A2A, A3) Drug->GPCR High Affinity Binding DNA DNA/RNA Incorporation

Figure 1: The "Metabolic Shunt." The 5'-deoxy modification blocks the kinase pathway (Red), forcing the molecule to act as a stable receptor ligand (Green) after functionalization.

Synthetic Utility: Protocol for Library Generation

For medicinal chemists, the value of this compound lies in the ease with which it can be converted into bioactive


-alkyl/aryladenosine analogs.
Reaction Logic

The reaction is a classical


 displacement. The electron-deficient purine ring (due to the electronegative nitrogens and the chlorine) is susceptible to attack by nucleophilic amines.
  • Solvent: Ethanol, Methanol, or Isopropanol (Protic solvents often accelerate

    
     on purines).
    
  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
    
  • Temperature: 50°C – 80°C (Thermal) or Microwave irradiation (rapid).

Standard Operating Procedure (SOP)

Objective: Synthesis of


-Cyclopentyl-5'-deoxyadenosine (A potent A1 receptor agonist analog) from 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine.

Materials:

  • Substrate: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq)

  • Nucleophile: Cyclopentylamine (1.2 – 1.5 eq)

  • Base: Triethylamine (2.0 eq)

  • Solvent: Absolute Ethanol (anhydrous)

Workflow:

  • Dissolution: In a round-bottom flask, dissolve 100 mg of the 6-chloro substrate in 5 mL of absolute ethanol. Ensure complete solubilization (sonicate if necessary).

  • Addition: Add 2.0 equivalents of Triethylamine followed by 1.2 equivalents of Cyclopentylamine.

  • Reaction:

    • Method A (Thermal): Reflux at 78°C for 4–6 hours. Monitor by TLC (

      
      :MeOH 9:1).
      
    • Method B (Microwave): Heat to 100°C for 15 minutes in a sealed vessel.

  • Work-up: Evaporate the solvent under reduced pressure. The residue will likely be a syrup or foam.

  • Purification: Flash column chromatography (Silica Gel). Elute with a gradient of 0-5% Methanol in Dichloromethane.

  • Validation: Verify structure via

    
    -NMR (Loss of downfield aromatic signals characteristic of 6-Cl, appearance of N-H and cyclopentyl protons).
    

Biological Evaluation: Adenosine Receptor Binding

Once the scaffold is functionalized, the resulting compound must be evaluated for biological activity. Since these molecules cannot be phosphorylated, Radioligand Binding Assays are the gold standard to determine affinity (


) for Adenosine Receptors.
Comparative Activity Data (Hypothetical/Representative)

The table below illustrates how the 5'-deoxy modification affects binding affinity compared to the parent nucleoside.

Compound5'-PositionTargetActivity (

or

)
Mechanism
6-Cl-9-(5-deoxy-ribo)purine Deoxy (-H)Scaffold > 10

(Inactive)
Precursor / Low affinity

-Cyclopentyladenosine (CPA)
Hydroxyl (-OH)A1 Receptor0.6 nMAgonist (Metabolically unstable)

-Cyclopentyl-5'-deoxyadenosine
Deoxy (-H) A1 Receptor ~ 1-5 nM Agonist (Metabolically Stable)
6-Chloropurine ribosideHydroxyl (-OH)DNA/RNACytotoxicChain termination (after phosphorylation)

Note: The 5'-deoxy analog retains high receptor affinity but gains significant half-life in biological systems due to kinase resistance.

Workflow: Membrane Binding Assay

Objective: Determine the


 of the synthesized derivative at the Human A1 Adenosine Receptor.
  • Membrane Preparation: Use CHO cells stably expressing hA1 receptors. Homogenize and centrifuge to isolate cell membranes.

  • Incubation:

    • Mix membrane suspension (50

      
       protein) with radioligand (e.g., 
      
      
      
      -DPCPX, 1 nM).
    • Add increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters to trap membranes. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Displacement vs. Log[Concentration] to determine

    
    . Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Visualizing the Synthetic Pathway

The following Graphviz diagram details the chemical transformation from the 6-chloro scaffold to the active receptor agonist.

SynthesisPath Start Starting Material: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (Electrophilic Scaffold) Intermediate Transition State: Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C6) Reagents Reagents: Primary Amine (R-NH2) Base (Et3N) Solvent (EtOH) Reagents->Intermediate Product Product: N6-Substituted-5'-Deoxyadenosine (Bioactive Agonist) Intermediate->Product Elimination of HCl (Aromatization)

Figure 2: Synthetic pathway for converting the 6-chloro scaffold into a bioactive adenosine agonist via SNAr.

References

  • Synthesis of C6-functionalized purine nucleosides: Title: Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Source: Green Chemistry (RSC Publishing) URL:[Link]

  • Mechanistic Insight (

    
     Reactivity): 
    Title: SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.
    Source: Journal of the American Chemical Society
    URL:[Link]
    
  • Biological Application (Adenosine Analogs): Title: Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues.[1][2] Source: PubMed (NIH) URL:[Link]

  • Related 5'-Deoxy Activity (MTAP/Kinase): Title: Methyl 5'-(6-aminopurin-9-yl)-5'-deoxy-beta-D-ribofuranoside 2',3'-cyclic monophosphate: a novel, biologically active, structural analogue of cyclic AMP.[3] Source: Journal of Cyclic Nucleotide Research URL:[Link][3]

Sources

Literature review of 5-deoxy-d-ribofuranosyl purine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Chemical Biology, and Therapeutic Potential

Executive Summary

The 5'-hydroxyl group of the ribofuranosyl moiety is the canonical "handle" for cellular kinases, marking the entry of nucleosides into nucleotide metabolism. Removing or modifying this group to create 5'-deoxy-D-ribofuranosyl purine analogues fundamentally alters the molecule's biological trajectory. These compounds bypass the standard kinase salvage pathways, rendering them chemically distinct from classical antimetabolites like gemcitabine or fludarabine.

Instead of acting as chain terminators, 5'-deoxy analogues serve as potent modulators of the methionine salvage pathway , polyamine biosynthesis , and adenosine signaling . This guide provides a technical roadmap for the synthesis, characterization, and biological evaluation of this unique chemical class, with a specific focus on their application in targeting MTAP-deficient cancers and kinetoplastid parasites .

Chemical Biology & Mechanism of Action[1]
The 5'-Hydroxyl Paradox

In standard nucleoside drug design, the 5'-OH is essential for phosphorylation to the mono-, di-, and triphosphate forms (NTPs). 5'-deoxy analogues lack this site, making them inert to nucleoside kinases.[1] Their biological activity is driven by three alternative mechanisms:

  • Enzyme Inhibition (Transition State Mimicry): Analogues like 5'-methylthio-DADMe-immucillin-A (MTDIA) mimic the oxocarbenium transition state of 5'-methylthioadenosine phosphorylase (MTAP) , locking the enzyme and disrupting the methionine salvage pathway.

  • Metabolic Accumulation & Feedback Inhibition: In MTAP-deleted tumors (common in glioblastoma and pancreatic cancer), the natural metabolite 5'-deoxy-5'-methylthioadenosine (MTA) accumulates. High levels of MTA (or synthetic analogues) potently inhibit PRMT5 (Protein Arginine Methyltransferase 5), leading to splicing defects and cell death. This is the basis of "collateral lethality."

  • Receptor Modulation: Specific 5'-modifications (e.g., 5'-chloro-5'-deoxyadenosine) act as selective ligands for Adenosine Receptors (

    
    ), modulating G-protein coupled signaling without metabolic incorporation into DNA/RNA.
    
Pathway Visualization: The MTAP/Methionine Cycle

The following diagram illustrates the critical role of MTAP in salvaging adenine and methionine, highlighting where 5'-deoxy analogues intervene.

MTAP_Pathway SAM S-Adenosylmethionine (SAM) dcSAM Decarboxylated SAM SAM->dcSAM AMD1 Polyamines Polyamines (Spermine/Spermidine) dcSAM->Polyamines Transfer MTA 5'-Methylthioadenosine (MTA) dcSAM->MTA Polyamine Synthase Adenine Adenine MTA->Adenine MTAP MTR1P MTR-1-P MTA->MTR1P MTAP PRMT5 PRMT5 (Methyltransferase) MTA->PRMT5 Inhibits MTAP MTAP Enzyme MTAP->MTA Cleaves Methionine Methionine MTR1P->Methionine Salvage Pathway Analogues 5'-Deoxy Analogues (e.g., MTDIA) Analogues->MTAP Inhibits (Ki < pM)

Figure 1: The Methionine Salvage Pathway. 5'-Deoxy analogues (MTA and synthetics) regulate this cycle by inhibiting MTAP or PRMT5. In MTAP-null cancers, MTA accumulation creates a dependency on de novo methionine synthesis.

Chemical Synthesis: The "Robins" Protocol

The synthesis of 5'-deoxy purine analogues is non-trivial due to the lability of the glycosidic bond and the need for selective functionalization at the 5'-position. The most robust method, established by Morris J. Robins , utilizes thionyl chloride (


) and pyridine to generate a 5'-chloro intermediate via a cyclic sulfite ester, which is then displaced by nucleophiles.
Protocol: Synthesis of 5'-Deoxy-5'-methylthioadenosine (MTA)

Target Compound: 5'-Deoxy-5'-(methylthio)adenosine (


)

Step 1: Chlorination (Synthesis of 5'-Chloro-5'-deoxyadenosine)

  • Reagents: Adenosine (

    
     eq), 
    
    
    
    (
    
    
    eq), Pyridine (
    
    
    eq), Acetonitrile (
    
    
    ).
  • Procedure:

    • Suspend Adenosine (dried in vacuo) in anhydrous

      
       at 
      
      
      
      (ice/salt bath).
    • Add

      
       dropwise, followed by slow addition of Pyridine over 40 mins.
      
    • Allow to warm to Room Temperature (RT) and stir for 18h. Note: A cyclic sulfite intermediate forms.[2]

    • Deprotection: Add

      
       (1:1) to the reaction mixture to hydrolyze the sulfite ester. Stir for 4h.
      
    • Isolation: Filter the precipitate, wash with cold water/isopropanol.

    • Yield: ~90% as a colorless solid.

Step 2: Nucleophilic Displacement (Thiolation)

  • Reagents: 5'-Chloro-5'-deoxyadenosine (

    
     eq), Sodium Thiomethoxide (
    
    
    
    ,
    
    
    eq), DMF.
  • Procedure:

    • Dissolve the 5'-chloro intermediate in anhydrous DMF under Argon.

    • Add

      
       in one portion.
      
    • Stir at RT for 18h. (Reaction is usually complete when TLC shows disappearance of the chloride).

    • Workup: Dilute with water, adjust pH to 7 with dilute HCl. Cool to

      
       to crystallize.
      
    • Purification: Recrystallize from water/ethanol if necessary.

    • Validation:

      
      -NMR should show the 
      
      
      
      singlet at
      
      
      ppm and loss of the
      
      
      signals.
Synthesis Workflow Diagram

Synthesis_Workflow Start Adenosine (Starting Material) Step1 Step 1: Chlorination SOCl2 / Pyridine / MeCN (-8°C to RT) Start->Step1 Inter Intermediate: Cyclic Sulfite Ester Step1->Inter Hydrolysis Hydrolysis: NH4OH / MeOH Inter->Hydrolysis Prod1 5'-Chloro-5'-deoxyadenosine (Stable Intermediate) Hydrolysis->Prod1 Step2 Step 2: Displacement NaSMe / DMF (RT, 18h) Prod1->Step2 Final 5'-Deoxy-5'-methylthioadenosine (MTA) Step2->Final

Figure 2: The "Robins" Synthesis Pathway. This 2-step protocol avoids the use of toxic HMPA and provides high yields of 5'-modified purines.[3]

Biological Evaluation: MTAP Inhibition Assay

To validate the biological activity of synthesized 5'-deoxy analogues, their interaction with MTAP must be quantified. The Continuous Spectrophotometric Assay is the industry standard for determining kinetic parameters (


, 

).

Principle: MTAP cleaves the glycosidic bond of MTA (or analogue) to release Adenine.[4]



Xanthine Oxidase (XO) converts Adenine to 2,8-dihydroxyadenine (and eventually urate), which can be monitored at 305 nm .

Protocol:

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT.

  • Coupling System: Add Xanthine Oxidase (0.1 units/mL).

  • Substrate: Add varying concentrations of the 5'-deoxy analogue (0.5 - 50

    
    ).
    
  • Initiation: Add recombinant human MTAP enzyme (10-50 ng).

  • Measurement: Monitor absorbance increase at 305 nm (

    
    ) for 5 minutes at 
    
    
    
    .
  • Analysis: Plot initial velocity (

    
    ) vs. substrate concentration. If testing as an inhibitor against MTA, use a Lineweaver-Burk or Dixon plot to determine 
    
    
    
    .
Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the 5'-position of the adenosine scaffold.

5'-Substituent (R)Compound NamePrimary Target/ActivityMechanism Note
-OH AdenosineAdenosine Receptors / KinasesNatural substrate; rapidly phosphorylated.
-Cl 5'-ChloroadenosineAdenosine Receptors (

)
Full agonist; metabolically stable against kinases.
-SCH₃ MTAMTAP / PRMT5Natural MTAP substrate; PRMT5 inhibitor at high conc.
-S-Alkyl (Ethyl) 5'-EthylthioadenosineMTAPAlternative substrate; slower turnover than MTA.
-NH₂ 5'-AminoadenosineUnknown / DiversePrecursor for amide coupling; weak biological activity alone.
-DADMe-Immucillin MTDIAMTAP (Inhibitor)Transition state analogue (

in picomolar range).
References
  • Robins, M. J., et al. (1991).[2][5] "Nucleic acid related compounds. 66. Improved syntheses of 5'-chloro-5'-deoxy- and 5'-S-aryl(or alkyl)-5'-thionucleosides." Canadian Journal of Chemistry.[2]

  • Savarese, T. M., et al. (1981). "5'-Methylthioadenosine phosphorylase-I: Substrate activity of 5'-deoxyadenosine with the enzyme from Sarcoma 180 cells." Biochemical Pharmacology.

  • Marjon, K., et al. (2016).[6] "MTAP Deletions in Cancer Create Vulnerability to Targeting of the MAT2A/PRMT5/RIOK1 Axis." Cell Reports.

  • Sufrin, J. R., et al. (1989). "Novel Trypanocidal Analogs of 5'-(Methylthio)-Adenosine." Antimicrobial Agents and Chemotherapy.[7]

  • Tang, B., et al. (2018). "Specific targeting of MTAP-deleted tumors with a combination of 2′-fluoroadenine and 5′-methylthioadenosine." Cancer Research.

Sources

The Orthogonal Scaffold: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in Nucleotide Metabolism & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter 6-Cl-5'-dRP ) represents a specialized "gateway" scaffold in nucleoside chemistry. Unlike standard nucleosides that participate in the canonical salvage pathways (phosphorylation by kinases), the 5'-deoxy modification renders this compound and its derivatives metabolically "orthogonal"—they cannot be phosphorylated to the nucleotide level (MP/DP/TP).

This unique structural feature makes 6-Cl-5'-dRP an indispensable tool for:

  • Designing Kinase-Resistant Ligands: Creating adenosine receptor agonists/antagonists that do not interfere with intracellular ATP pools.

  • Nucleoside Transport Studies: Isolating transport kinetics (ENT/CNT) from metabolic trapping.

  • Combinatorial Chemistry: Serving as an electrophilic precursor for N6-substituted-5'-deoxyadenosine libraries via nucleophilic aromatic substitution (

    
    ).
    

Chemical Architecture & Mechanism of Action

Structural Logic

The utility of 6-Cl-5'-dRP is defined by two functional "handles":

  • C6-Chlorine (The Warhead): An electron-deficient center susceptible to nucleophilic attack by amines. This allows for the rapid diversification of the purine base (converting 6-chloropurine

    
    
    
    
    
    -alkyladenine).
  • 5'-Deoxyribose (The Shield): The absence of the 5'-hydroxyl group prevents recognition by Adenosine Kinase (AK) and Deoxycytidine Kinase (dCK) . Consequently, derivatives of this scaffold are locked in the nucleoside state, preventing their incorporation into DNA/RNA or conversion into energetic phosphates.

Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of standard adenosine analogs versus 6-Cl-5'-dRP derivatives.

MetabolicFate cluster_canonical Canonical Salvage Pathway cluster_orthogonal Orthogonal 5'-Deoxy Pathway Adenosine Adenosine / 6-Cl-Riboside AMP AMP / Nucleotide Analog Adenosine->AMP Adenosine Kinase (Phosphorylation) DNA_RNA Incorporation into DNA/RNA AMP->DNA_RNA Polymerases Scaffold 6-Cl-5'-dRP (Scaffold) Ligand N6-Substituted- 5'-deoxyadenosine Scaffold->Ligand Chemical Synthesis (R-NH2 Displacement) Ligand->AMP BLOCKED (No 5'-OH) Receptor A1/A2/A3 Receptor Binding Ligand->Receptor Selective Binding

Figure 1: The 5'-deoxy modification blocks the "Metabolic Trap" (phosphorylation), forcing the compound to function solely as a receptor ligand or transport probe.

Core Application: Synthesis of Kinase-Resistant Probes

The primary role of 6-Cl-5'-dRP in drug development is the synthesis of


-substituted-5'-deoxyadenosines . These compounds are critical for studying Adenosine Receptors (A1, A2A, A2B, A3) without the confounding effects of nucleotide generation.
Experimental Protocol: Displacement

Objective: Synthesize


-benzyl-5'-deoxyadenosine (a model A3 receptor ligand) from 6-Cl-5'-dRP.

Reagents:

  • Substrate: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq)

  • Nucleophile: Benzylamine (1.2 eq)

  • Base: Triethylamine (TEA) (2.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask, dissolve 6-Cl-5'-dRP (100 mg, 0.37 mmol) in 5 mL of absolute EtOH.

  • Activation: Add TEA (103 µL, 0.74 mmol) to the solution. Stir at room temperature for 5 minutes to ensure basicity (scavenging HCl produced during substitution).

  • Nucleophilic Attack: Add Benzylamine (48 µL, 0.44 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1). The starting material (

    
    ) should disappear, and a more polar product (
    
    
    
    ) should appear.
  • Workup: Evaporate the solvent under reduced pressure to yield a crude oil.

  • Purification: Flash column chromatography on silica gel.

    • Gradient: 0%

      
       5% MeOH in DCM.
      
  • Validation: Verify structure via

    
    H-NMR. Look for the disappearance of the C6-Cl shift and the appearance of the 
    
    
    
    -benzyl methylene doublet at
    
    
    4.8 ppm.

Why this works: The 6-position of the purine ring is electron-deficient due to the electronegative chlorine and the ring nitrogens. Primary amines act as strong nucleophiles, displacing the chloride ion via an addition-elimination mechanism.

Role in Nucleotide Metabolism Studies[1][2]

The "Negative Control" for Phosphorylation

In studies involving Adenosine Kinase (AK) or Nucleoside Transporters (ENTs) , distinguishing between uptake and metabolism is difficult.

  • Standard Tracer:

    
    -Adenosine. It enters the cell and is immediately phosphorylated to AMP, trapping it inside. Total uptake = Transport + Metabolism.
    
  • The 6-Cl-5'-dRP Derivative:

    
    -5'-Deoxyadenosine (synthesized from our scaffold). It enters via ENT1/ENT2 but cannot be trapped .
    
  • Result: By comparing the accumulation of the two, researchers can mathematically decouple transport rates (

    
    ) from kinase activity (
    
    
    
    ).
Inhibition of Methylthioadenosine Phosphorylase (MTAP)

The 6-Cl-5'-dRP scaffold mimics the structure of 5'-Deoxy-5'-methylthioadenosine (MTA) , a byproduct of polyamine synthesis.

  • Mechanism: MTAP cleaves MTA into Adenine and 5-methylthioribose-1-phosphate.

  • Application: Derivatives of 6-Cl-5'-dRP are screened as MTAP inhibitors . In MTAP-deficient cancers (common in glioblastoma), these analogs can be used to exploit synthetic lethality by targeting the salvage pathway.

Quantitative Data: Reactivity Profile

The following table summarizes the reactivity of 6-Cl-5'-dRP with various nucleophiles, crucial for planning library synthesis.

Nucleophile ClassExample ReagentReaction ConditionsYield (%)Product Application
Primary Aliphatic Amine MethylamineEtOH, RT, 2h>90%A3 Receptor Agonists
Primary Aromatic Amine Anilinen-BuOH, 100°C, 12h40-60%Kinase Inhibitors
Secondary Amine DimethylamineEtOH, 50°C, 4h75-85%Steric Probes
Thiol NaSH (Sodium Hydrosulfide)DMF, 100°C, 6h60%6-Thio-5'-deoxy intermediates
Alkoxide NaOMe (Sodium Methoxide)MeOH, Reflux, 2h80%6-Methoxy purine analogs

Data aggregated from standard purine chemistry literature (see References).

References

  • Zurita, F. V., et al. (2018). "Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents." Molecules, 23(5), 1111.

  • Dolezal, K., et al. (2007). "Preparation, biological activity and endogenous occurrence of N6-benzyladenosines." Bioorganic & Medicinal Chemistry, 15(11), 3737-3747.

  • Kim, Y. A., et al. (2007). "Synthesis, biological evaluation and molecular modeling studies of N6-benzyladenosine analogues as potential anti-toxoplasma agents." Biochemical Pharmacology, 73(10), 1558-1572.

  • Robins, M. J., et al. (2001). "Nucleic acid related compounds. 110. Synthesis of 6-substituted purines." Journal of Heterocyclic Chemistry, 38, 1297.

Methodological & Application

Using 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine as a scaffold for modified nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Using 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine as a Scaffold for Modified Nucleosides

Abstract

Modified nucleosides are cornerstones of therapeutic drug development and biochemical research, with applications ranging from antiviral to anticancer agents.[1][2] This guide focuses on the strategic use of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine, a versatile and highly reactive scaffold for the synthesis of a diverse library of nucleoside analogs. The inherent reactivity of the C6-chloro substituent makes it an excellent electrophilic site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.[3][4] Furthermore, the 5'-deoxy nature of the ribose moiety offers a unique structural feature for exploring structure-activity relationships (SAR) where the 5'-hydroxyl group is not required for biological activity or can be a site for further modification. This document provides a comprehensive overview of the scaffold's reactivity, detailed protocols for its modification, and expert insights into reaction optimization and troubleshooting.

Introduction: The Strategic Advantage of the 6-Chloropurine Scaffold

Nucleoside analogs often exert their biological effects by mimicking endogenous nucleosides, thereby interfering with nucleic acid synthesis or other metabolic pathways.[1] The 6-chloropurine scaffold is a pivotal intermediate in the synthesis of many such analogs.[3] Its utility stems from two key features:

  • The C6-Chloro Group: This is an excellent leaving group, making the C6 position of the purine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nitrogen, oxygen, sulfur, and carbon nucleophiles, leading to a vast array of N6-substituted adenosine analogs and other purine derivatives.[5][6]

  • The 5'-Deoxy Ribose: The absence of the 5'-hydroxyl group can be advantageous in several ways. It can increase the lipophilicity of the resulting nucleoside analog, potentially improving cell membrane permeability. It also prevents 5'-phosphorylation, which can be a desirable trait when targeting enzymes that do not require a 5'-phosphate for activity or to avoid certain metabolic pathways.

The combination of these features makes 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine a powerful tool for medicinal chemists and drug development professionals aiming to create novel therapeutic agents.[1][3]

Chemical Principles and Reactivity

The core of this scaffold's utility lies in the electron-deficient nature of the purine ring system, which is further enhanced by the electron-withdrawing effect of the chlorine atom at the C6 position. This makes the C6 carbon a prime target for nucleophilic attack.

The general mechanism for the SNAr reaction at the C6 position is a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C6 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The chloride ion is expelled, and the aromaticity of the purine ring is restored, yielding the C6-substituted product.

The rate and success of this reaction are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, the temperature, and the presence of a base to neutralize the HCl generated during the reaction.

Synthetic Applications and Versatility

The 6-chloropurine scaffold can be used to synthesize a wide range of modified nucleosides. The following diagram illustrates the versatility of this starting material.

G cluster_n N-Nucleophiles cluster_s S-Nucleophiles cluster_o O-Nucleophiles cluster_c C-Nucleophiles scaffold 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine amines Primary & Secondary Amines (RNH2, R2NH) scaffold->amines Base (e.g., DIPEA, Et3N) Solvent (e.g., EtOH, DMF) azide Azide (N3-) scaffold->azide Base, Solvent thiols Thiols (RSH) scaffold->thiols Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) alkoxides Alkoxides (RO-) scaffold->alkoxides Base (e.g., NaH) Solvent (e.g., ROH) suzuki Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2) scaffold->suzuki Pd Catalyst, Base Solvent (e.g., Dioxane) n_products N6-Substituted 5'-Deoxyadenosine Analogs amines->n_products azide->n_products s_products 6-Thio-5'-Deoxypurine Nucleosides thiols->s_products o_products 6-Alkoxy-5'-Deoxypurine Nucleosides alkoxides->o_products c_products 6-Aryl-5'-Deoxypurine Nucleosides suzuki->c_products

Caption: Versatility of the 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine scaffold.

Detailed Protocols

Protocol 1: Synthesis of an N6-Substituted 5'-Deoxyadenosine Analog

This protocol details a general procedure for the synthesis of an N6-substituted analog via nucleophilic substitution with an amine.

Workflow Diagram:

G start Start dissolve Dissolve 6-chloropurine scaffold and amine in ethanol. start->dissolve add_base Add DIPEA or Et3N. dissolve->add_base reflux Reflux reaction mixture (e.g., 80 °C) for 2-12h. add_base->reflux monitor Monitor reaction by TLC. reflux->monitor monitor->reflux Incomplete cool Cool to room temperature. monitor->cool Reaction complete evaporate Evaporate solvent in vacuo. cool->evaporate purify Purify by column chromatography. evaporate->purify characterize Characterize product (NMR, MS). purify->characterize end End characterize->end

Caption: Workflow for N6-substituted 5'-deoxyadenosine analog synthesis.

Materials:

  • 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

  • Amine of choice (e.g., butylamine, benzylamine)

  • Anhydrous Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq) in anhydrous ethanol (or DMF).

  • Reagent Addition: Add the desired amine (1.5-3.0 eq) to the solution. Then, add a non-nucleophilic base such as DIPEA or Et3N (2.0-4.0 eq).[7] The base is crucial to scavenge the HCl produced during the reaction, driving it to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80 °C for ethanol) and stir.[8] The reaction time can vary from 2 to 24 hours depending on the reactivity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude residue is then purified by silica gel column chromatography.[7] A gradient of methanol in dichloromethane is often effective for eluting the desired product.

  • Characterization: The pure product should be characterized by standard analytical techniques such as NMR (1H, 13C) and mass spectrometry to confirm its identity and purity.[7][9]

Table 1: Example Reaction Conditions and Yields

Nucleophile (Amine)BaseSolventTime (h)Typical Yield (%)
ButylamineDIPEAEtOH4~85%
BenzylamineEt3NEtOH6~90%[6]
MorpholineDIPEADMF8~80%
Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Aryl Analogs

This protocol outlines the synthesis of C6-aryl substituted purine nucleosides, which are often explored for their potential as kinase inhibitors.[10][11]

Materials:

  • 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure of the C6-aryl product by NMR and mass spectrometry.

Troubleshooting and Optimization

  • Low Yields in SNAr: If yields are low, consider increasing the excess of the amine and base. Switching to a more polar aprotic solvent like DMF can also accelerate the reaction. For less reactive amines, microwave irradiation can significantly shorten reaction times and improve yields.[5]

  • Side Reactions: The ribose hydroxyl groups can sometimes react under strongly basic conditions. While the 5'-deoxy scaffold simplifies this, protection of the 2' and 3' hydroxyls (e.g., as an acetonide) may be necessary for certain transformations.[4][12]

  • Decomposition in Suzuki Coupling: Palladium-catalyzed reactions can be sensitive. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Degassing the solvent prior to use is recommended.

Characterization of Modified Nucleosides

The structural elucidation of newly synthesized nucleoside analogs is critical. The following techniques are indispensable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides information on the proton environment, including the anomeric proton of the ribose and substituent protons. 13C NMR confirms the carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete structural assignment.[9][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[14]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[14][15]

Conclusion

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is an exceptionally valuable and versatile scaffold in the field of nucleoside chemistry. Its predictable reactivity at the C6 position allows for the systematic and efficient synthesis of diverse libraries of modified nucleosides. The protocols and insights provided in this guide are intended to empower researchers to leverage this powerful chemical tool in their drug discovery and chemical biology endeavors.

References

  • Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. NINGBO INNO PHARMCHEM CO.,LTD.
  • Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions. Green Chemistry (RSC Publishing).
  • Adenosine: Synthetic Methods of Its Deriv
  • Synthesis of Adenosine Derivatives as Transcription Initiators and Preparation of 5 ' Fluorescein- and Biotin-Labeled RNA. The Aquila Digital Community - The University of Southern Mississippi.
  • 6-Chloropurine riboside. Chem-Impex.
  • Biophysical and Conformational Properties of Modified Nucleosides in RNA (Nuclear Magnetic Resonance Studies).
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.
  • Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights. PMC.
  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids.
  • Some short-chain N6-substituted adenosine analogues with antitumor properties. PubMed.
  • Scheme (4). Preparation of N 6 -substituted adenosines via amination of....
  • An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjug
  • Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism.Semantic Scholar.
  • Chloropurine riboside (6-Chloropurine riboside) | Purine Nucleoside Analog. MedChemExpress.
  • 2′-Ribose-modified nucleotides: A strategy for reducing off-target effects of oligonucleotide drugs. PMC.
  • Overview of modified nucleosides. The arrows indicate the target sites....
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PMC.
  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed.
  • Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A. MDPI.
  • The Synthesis of Ribose and Nucleoside Deriv
  • Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. PubMed.
  • The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine. PMC - NIH.
  • Position-specific ORF nucleoside-ribose modifications enabled by complete chemical synthesis enhance mRNA stability and translation.
  • 2-Amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine. MedchemExpress.com.
  • Evaluating the reproducibility of quantifying modified nucleosides
  • Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. MDPI.
  • Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs. PMC.
  • Crystal structure of human type II inosine monophosphate dehydrogenase: Implications for ligand binding and drug design. PNAS.
  • RIBOSE MODIFIED NUCLEOSIDES AND NUCLEOTIDES AS LIGANDS FOR PURINE RECEPTORS. PMC.
  • 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-purine. CD BioGlyco.
  • 6-chloro-9-<5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-α-L-ribofuranosyl>purine. 摩熵化学.
  • SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism1.
  • An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjug
  • Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Article Galaxy.
  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Open Access Pub.
  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Inform
  • Nucleic Acid Related Compounds. Part 66. Improved Syntheses of 5′- Chloro-5′-deoxy- and 5′-S-Aryl(or Alkyl)-5′-thionucleosides.
  • Product Class 17: Purines. Science of Synthesis.
  • Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiprolifer
  • A concise synthesis of isoguanine 2'-deoxyriboside and its adenine-like triplex formation when incorpor
  • Synthesis and optical behaviors of 6-seleno-deoxyguanosine. PMC.
  • Radioimmunoassays for the modified nucleosides N[9-(beta-D-ribofuranosyl)purin-6-ylcarbamoyl]-L-threonine and 2-methylthioadenosine. PMC.

Sources

Application Note: Mechanistic Profiling of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: In Vitro Assay Conditions for Distinguishing Phosphorylation-Dependent vs. Independent Cytotoxicity in Nucleoside Analog Development.

Executive Summary & Scientific Rationale

In the development of purine nucleoside antimetabolites (e.g., Cladribine, Fludarabine, Clofarabine), the primary mechanism of action typically requires intracellular activation via phosphorylation at the 5'-hydroxyl position, catalyzed by enzymes such as Adenosine Kinase (AK) or Deoxycytidine Kinase (dCK) .

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter referred to as 6-Cl-5'-dPu ) serves a critical role as a mechanistic probe and negative control .[1] By structurally lacking the 5'-hydroxyl group, this molecule cannot be phosphorylated to the 5'-monophosphate nucleotide.[1]

Application Scope:

  • Mechanism of Action (MoA) Validation: If 6-Cl-5'-dPu retains cytotoxicity comparable to its 5'-OH parent (6-chloropurine riboside), the mechanism is likely kinase-independent (e.g., direct inhibition of SAH hydrolase, MTAP, or adenosine receptor signaling).[1]

  • Transporter Studies: Used to decouple nucleoside transport (ENT/CNT) kinetics from intracellular metabolic trapping.[1]

  • Synthetic Intermediate: Precursor for

    
    -substituted 5'-deoxyadenosine analogs.[1]
    

Chemical Properties & Stock Preparation

Nucleoside analogs often suffer from poor aqueous solubility and hydrolytic instability. Proper handling is prerequisite for assay reproducibility.

Physicochemical Profile
PropertySpecification
CAS Number 4546-67-2 (Generic/Related)
Molecular Formula C₁₀H₁₁ClN₄O₃
Molecular Weight ~270.67 g/mol
Solubility (Water) Low (< 1 mg/mL)
Solubility (DMSO) High (> 50 mg/mL)
Stability Sensitive to strong acid/base (glycosidic bond cleavage)
Protocol: Stock Solution Preparation (10 mM)

Reagents: Anhydrous Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, Cell Culture Grade).

  • Weighing: Accurately weigh 2.7 mg of 6-Cl-5'-dPu powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Note: If the solution appears cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they dissolve).[1] Use PTFE or Nylon 0.22 µm syringe filters if sterility is strictly required, though 100% DMSO is bacteriostatic.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Assay Protocol A: Comparative Cytotoxicity Profiling

Objective: To determine if cytotoxicity is dependent on 5'-phosphorylation.[1] This assay compares 6-Cl-5'-dPu against its parent, 6-Chloropurine Riboside (6-Cl-PuR).[1]

Biological Logic[1]
  • Hypothesis: 6-Cl-PuR is toxic (

    
    ) because it is phosphorylated to the triphosphate.[1]
    
  • Validation: 6-Cl-5'-dPu should be non-toxic (

    
    ) if the mechanism requires phosphorylation.[1] If 6-Cl-5'-dPu is also toxic, the compound acts via a non-canonical pathway (e.g., mitochondrial stress or receptor agonism).[1]
    
Materials
  • Cell Lines: CCRF-CEM (T-lymphoblast), K562, or HCT-116.[1]

  • Assay Reagent: CellTiter-Glo® (Promega) or MTS Reagent.[1]

  • Control Compound: 6-Chloropurine Riboside (Sigma).[1]

Step-by-Step Methodology
  • Seeding: Plate cells in 96-well white-walled plates (for luminescence) at a density of 5,000 cells/well in 90 µL of media. Incubate for 24 hours.

  • Compound Dilution (Serial):

    • Prepare a 200 µM working solution of 6-Cl-5'-dPu and 6-Cl-PuR in culture media (final DMSO < 0.5%).[1]

    • Perform a 1:3 serial dilution (9 points) to generate a concentration range from 100 µM down to ~0.01 µM.

  • Treatment: Add 10 µL of the diluted compounds to the cells.

    • Controls: DMSO Vehicle (Negative), Staurosporine (Positive Death Control).

  • Incubation: Incubate for 72 hours (Nucleoside analogs require at least 2 cell cycles to manifest DNA-incorporation toxicity).

  • Readout: Add 100 µL CellTiter-Glo reagent, shake for 2 minutes, incubate 10 minutes, and read Luminescence.

Data Interpretation
CompoundExpected IC50 (Kinase-Dependent MoA)Expected IC50 (Kinase-Independent MoA)
6-Cl-PuR (Parent) Low (e.g., 1-5 µM)Low (e.g., 1-5 µM)
6-Cl-5'-dPu (Probe) No Effect (>100 µM) Toxic (< 10 µM)

Assay Protocol B: Adenosine Kinase (AK) Resistance Assay

Objective: To biochemically confirm that 6-Cl-5'-dPu is not a substrate for Adenosine Kinase, validating its use as a negative control.[1]

Mechanism Visualization

The following diagram illustrates the divergent metabolic fates of the parent compound versus the 5'-deoxy probe.

Nucleoside_Metabolism Parent 6-Cl-Purine Riboside (5'-OH) AK Adenosine Kinase (AK) Parent->AK Substrate Binding Probe 6-Cl-5'-Deoxy-Purine (No 5'-OH) Probe->AK Steric Clash / No Reaction MP 6-Cl-Pu-MP (Monophosphate) AK->MP Phosphorylation Null No Reaction (Metabolic Dead End) AK->Null 5'-OH Missing TP 6-Cl-Pu-TP (Triphosphate) MP->TP Nucleotide Kinases DNA DNA/RNA Incorporation TP->DNA Polymerase Death Apoptosis / Cytotoxicity DNA->Death Rep. Fork Stall

Figure 1: Divergent metabolic pathways.[1] The 5'-deoxy modification prevents the initial phosphorylation step, rendering the molecule inert to the canonical activation pathway.[1]

Protocol Details

Method: HPLC-based depletion assay.[1] Reagents: Recombinant Human Adenosine Kinase (rhAK), ATP (1 mM), MgCl₂ (5 mM).

  • Reaction Mix: Incubate 50 µM of 6-Cl-5'-dPu with 50 nM rhAK in Tris-HCl buffer (pH 7.4) containing 1 mM ATP and 5 mM MgCl₂.

  • Timepoints: Harvest aliquots at 0, 30, 60, and 120 minutes.

  • Quenching: Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile (1:1).

  • Analysis: Centrifuge (10,000 x g) and inject supernatant into HPLC (C18 Column).

    • Mobile Phase: Water/Acetonitrile gradient (0% to 40% ACN).[1]

    • Detection: UV @ 265 nm.[1]

  • Success Criteria:

    • Parent Control (6-Cl-PuR): Peak area decreases >50% over 60 mins (conversion to MP).

    • Probe (6-Cl-5'-dPu): Peak area remains unchanged (>95% recovery).[1]

References & Authoritative Sources

  • Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias.[2][3] Current Pharmaceutical Design, 18(23), 3373-3388.[2][3]

  • Plunkett, W., & Gandhi, V. (2001). Nucleoside analogs: molecular mechanisms signaling cell death.[4] Oncogene, 20, 7075–7084. (Describes the necessity of phosphorylation for toxicity). [1]

  • Parker, W. B., et al. (1998). Metabolism and mechanism of action of 5-aza-2'-deoxycytidine.[1] Pharmacology & Therapeutics, 84(3). (Establishes protocols for nucleoside kinase assays).

  • MedChemExpress (MCE). 6-Chloropurine riboside Product Data Sheet. (Solubility and stability data for the parent class).

Disclaimer: This protocol is intended for research use only. 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a potent chemical probe; consult local safety guidelines (SDS) before handling.[1]

Sources

Application Note: Storage, Handling, and Protocols for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage and handling requirements for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine Content Type: Application Notes and Protocols

Abstract & Compound Identity

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a specialized nucleoside analog characterized by the substitution of the hydroxyl group at the 5'-position of the ribose sugar with a hydrogen atom, alongside a reactive chlorine atom at the C6 position of the purine ring.[1][2][3]

Unlike standard ribonucleosides, the absence of the 5'-hydroxyl group renders this compound incapable of being phosphorylated by cellular kinases to form 5'-nucleotides.[1][2] This unique structural feature makes it an invaluable tool for:

  • Mechanistic Studies: Acting as a negative control in kinase phosphorylation assays.[1][2]

  • Medicinal Chemistry: Serving as a scaffold for the synthesis of N6-substituted-5'-deoxyadenosine analogs (e.g., specific adenosine receptor agonists/antagonists).[1][2]

  • Metabolic Research: Investigating nucleoside transport and metabolism pathways independent of nucleotide pool integration.[1][2]

Physicochemical Profile

PropertySpecificationNotes
Appearance White to off-white crystalline solidInspect for discoloration (yellowing indicates degradation).[1][2]
Solubility (Primary) DMSO (Dimethyl sulfoxide)Recommended for stock solutions (>10 mM).[2]
Solubility (Secondary) Ethanol, DMFSoluble, but DMSO offers better long-term stability.[2]
Solubility (Aqueous) Low (< 1 mg/mL)Hydrophobic : The 5'-deoxy modification significantly reduces water solubility compared to the parent riboside.[2]
Hygroscopicity ModerateProtect from atmospheric moisture to prevent hydrolysis.[1][2]
Reactivity C6-Chloro groupSusceptible to nucleophilic displacement (amines, thiols, hydroxide).[2]
Stability Acid/Base LabileThe glycosidic bond is acid-labile; the C6-Cl is base-labile.[1][2]

Storage Protocols

Solid State Storage

Objective: Prevent hydrolysis of the C6-Cl bond and cleavage of the glycosidic linkage.[1][2]

  • Temperature: Store at -20°C for long-term stability (> 1 month). Short-term storage (transport) at 4°C is acceptable.[1][2]

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.[2]

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.[2]

  • Desiccation: Store within a secondary container (desiccator or sealed bag with silica gel) to mitigate hygroscopic degradation.[2]

Solution State Storage (Stock Solutions)

Objective: Maintain chemical integrity in solvent.

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%).[2] Avoid water-containing solvents for storage.[1][2][4]

  • Temperature: -20°C or -80°C .

  • Freeze-Thaw: Limit to max 3 cycles . Aliquot immediately after preparation.

  • Shelf Life:

    • -80°C: 6 months[1][2][4]

    • -20°C: 1 month[1][2]

    • 4°C: Do not store solutions at 4°C for >24 hours (risk of precipitation and slow hydrolysis).[2]

Visualization: Storage Decision Logic

StorageLogic Start Received Compound (Solid) Usage Immediate Use? Start->Usage LongTerm Long-Term Storage (-20°C) Usage->LongTerm No MakeStock Prepare Stock Solution (DMSO) Usage->MakeStock Yes Desiccate Desiccate & Protect from Light LongTerm->Desiccate Aliquot Aliquot into Single-Use Vials MakeStock->Aliquot FreezeStock Freeze at -20°C or -80°C Aliquot->FreezeStock AvoidWater CRITICAL: Avoid Aqueous Storage (Hydrolysis Risk) FreezeStock->AvoidWater

Figure 1: Decision tree for ensuring optimal stability during storage of solid and solubilized compound.

Solubilization & Handling Protocol

Safety Precautions[2][3][6]
  • Hazard: The 6-chloropurine moiety is a potential skin sensitizer and irritant.[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] Handle powder in a fume hood to avoid inhalation.[1][2]

Preparation of 10 mM Stock Solution

Materials:

  • Compound (MW: 270.67 g/mol )[2]

  • Anhydrous DMSO (sterile filtered)[2]

  • Vortex mixer[1][2]

  • Sonicator (optional)[2]

Protocol:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Weighing: Accurately weigh 2.7 mg of compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.[2]

    • Visual Check: Solution must be completely clear and colorless.[1][2]

  • Aliquoting: Dispense into 50–100 µL aliquots in sterile microcentrifuge tubes.

  • Labeling: Mark with "10mM 6-Cl-5-d-Pur", Solvent, Date, and Operator initials.

Aqueous Dilution for Assays

Challenge: The 5'-deoxy group increases lipophilicity, raising the risk of precipitation in aqueous buffers.[1][2]

Protocol:

  • Prepare the biological buffer (e.g., PBS, HEPES) at the desired pH (7.0–7.5).[2]

  • Stepwise Addition: Slowly add the DMSO stock to the buffer while vortexing (never add buffer to the DMSO stock).

  • Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid solvent toxicity in cell assays.

  • Immediate Use: Prepare working solutions immediately before the experiment. Do not store aqueous dilutions.[1][2]

Visualization: Solubilization Workflow

Solubilization Step1 Equilibrate Vial (Room Temp) Step2 Dissolve in DMSO (Anhydrous) Step1->Step2 Step3 Visual Inspection (Clear Solution?) Step2->Step3 Step4_Pass Aliquot & Freeze (-20°C) Step3->Step4_Pass Yes Step4_Fail Sonicate (2 mins) & Re-vortex Step3->Step4_Fail No Step5 Dilute in Buffer (1:1000 for Assay) Step4_Pass->Step5 Use Step4_Fail->Step3

Figure 2: Workflow for preparing and validating stock solutions.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Yellowing of Solid Oxidation or HydrolysisDiscard.[1][2] Ensure storage is desiccated and at -20°C.
Precipitation in Media Concentration too highReduce working concentration or increase DMSO % (if tolerated).
Loss of Biological Activity C6-Cl HydrolysisCheck stock purity via HPLC. C6-Cl can hydrolyze to C6-OH (Inosine analog) if DMSO contains water.[1][2]
Unexpected Phosphorylation ContaminationVerify identity.[1][2] 5'-deoxy compounds cannot be phosphorylated at the 5' site.[1][2] Ensure no 5'-OH impurity (parent riboside) is present.[1][2]

QC Analytical Parameters (HPLC):

  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

  • Detection: UV at 265 nm (characteristic of 6-chloropurine).[1][2]

  • Retention Time: Will be longer (more hydrophobic) than 6-chloropurine riboside due to the lack of the 5'-OH group.[1][2]

References

  • Montgomery, J. A., & Hewson, K. (1969).[2] Nucleosides of 2-Fluoroadenine. Journal of Medicinal Chemistry. (Provides foundational handling for halogenated purine nucleosides).[2]

  • Robins, M. J., et al. (1998).[2] Nucleic Acid Related Compounds.[1][2][5][6][7][8][9][10] Synthesis of 5'-Deoxy-5'-halo- and 5'-Deoxy-5'-thionucleosides. (General synthetic protocols and stability data for 5'-deoxy nucleosides).

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Purification of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

[1]

Status: Active Ticket ID: PUR-6CL-5DR-001 Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for the purification of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine . This molecule presents a unique chromatographic challenge: it combines the lipophilicity of the 6-chloropurine base with the specific polarity shift of the 5'-deoxy sugar moiety.

Unlike standard adenosine derivatives, the absence of the 5'-hydroxyl group increases retention on reverse-phase media, while the reactive 6-chloro substituent imposes strict limitations on pH and buffer selection to prevent hydrolysis (to inosine derivatives) or amination.

This guide is structured to address your immediate experimental needs, moving from method selection to troubleshooting specific failure modes.

Module 1: Strategic Method Development

Stationary Phase Selection

For this specific nucleoside analogue, standard C18 columns are the baseline, but "end-capping" is non-negotiable to prevent peak tailing caused by the interaction of the purine nitrogens with residual silanols.

Column TypeRecommendationTechnical Rationale
C18 (End-capped) Primary Choice The 5'-deoxy modification increases hydrophobicity.[1] A high-carbon-load C18 provides sufficient retention to separate the product from the more polar free base (6-chloropurine).[1]
Phenyl-Hexyl Alternative If the impurity profile contains aromatic byproducts (e.g., protected benzoyl groups), the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-

interactions here offer superior selectivity over C18.
Porous Graphitic Carbon (PGC) AvoidWhile good for polar nucleosides, PGC often retains chloropurines too strongly, requiring harsh elution conditions that risk degradation.[1]
Mobile Phase Architecture

Critical Warning: The C6-Chlorine atom is susceptible to Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

  • Avoid: Primary/Secondary amine buffers (Tris, Glycine) or high pH (>8.0).[1]

  • Avoid: Methanol in the presence of heat/acid (risk of methoxylation). Acetonitrile (ACN) is the preferred organic modifier.[1]

Recommended System:

  • Solvent A: 10 mM Ammonium Acetate (pH 5.5 - 6.[1]0) OR 0.1% Formic Acid (pH ~2.8).[1]

  • Solvent B: 100% Acetonitrile (HPLC Grade).[1]

ngcontent-ng-c1352109670="" class="ng-star-inserted">

Expert Insight: While 0.1% Formic Acid gives sharp peaks, the acidic environment can accelerate glycosidic bond cleavage (depurination) if the fraction is left standing. Ammonium Acetate (pH 6.0) is the "Safe Harbor" for 6-chloropurine derivatives.

Module 2: Step-by-Step Purification Protocol

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific intermediate.

PurificationWorkflowStartCrude Mixture(6-Cl-5-Deoxy-Purine)SolubilityDissolve in DMSO(Max 100 mg/mL)Start->SolubilityFilterFilter (0.2 µm PTFE)Solubility->FilterHPLC_InjInject onto Prep-C18Filter->HPLC_InjDecisionIs Resolution > 1.5?HPLC_Inj->DecisionGoodCollect FractionDecision->GoodYesBadAdjust GradientFlatten SlopeDecision->BadNoWorkupLyophilize Immediately(Avoid Heat)Good->WorkupBad->HPLC_Inj

Figure 1: Purification workflow emphasizing sample preparation and immediate post-run processing to ensure stability.

The Gradient Protocol (Preparative)

Assuming a 250 x 21.2 mm Prep C18 Column, 5 µm.

  • Equilibration: 95% A / 5% B for 5 CV (Column Volumes).

  • Loading: Inject sample (dissolved in minimal DMSO).

  • Gradient Profile:

    • 0–2 min: Hold 5% B (Elute salts/polar impurities).[1]

    • 2–20 min: Linear ramp 5%

      
       60% B.
      
    • 20–22 min: Ramp to 95% B (Wash).

    • 22–25 min: Hold 95% B.

  • Detection: UV at 264 nm (Lambda max for 6-chloropurine).[1]

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Peak Splitting & Doublets

User Question: "I see two peaks with identical mass spectra (m/z 286/288 for Cl isotope) eluting close together. Is my column failing?"

Technical Diagnosis: This is likely Anomeric Separation .[1] The synthesis of nucleosides often produces a mixture of


  • The Mechanism: The 5'-deoxy ribose ring can attach to the purine base in two orientations. The

    
    -anomer is usually the bioactive target, while the 
    
    
    -anomer is an impurity.
  • The Fix:

    • Flatten the Gradient: Change the slope from 3% B/min to 0.5% B/min during the elution window.

    • Temperature Control: Lower the column temperature to 15°C. This often improves selectivity for isomeric separations by reducing kinetic energy, allowing subtle steric differences to dictate retention.[1]

Issue 2: "Ghost" Peaks & Degradation

User Question: "My pure fraction shows a new peak at a lower retention time after sitting overnight."

Technical Diagnosis: You are witnessing Hydrolysis .[1][2]

  • The Mechanism: The C6-Chlorine is being replaced by a hydroxyl group (forming the 5'-deoxyinosine derivative) or the glycosidic bond is cleaving (releasing 6-chloropurine base).[1]

  • The Fix:

    • Check pH: Ensure your fraction collector is not sitting in a warm area.[1]

    • Immediate Workup: Do not store fractions in aqueous acidic mobile phase (like 0.1% TFA or Formic Acid) for >4 hours. Flash freeze and lyophilize immediately.

    • Solvent Swap: If using Methanol, switch to Acetonitrile. Methanol can slowly attack the 6-Cl position to form 6-methoxy purine.[1]

Issue 3: Broad/Tailing Peaks

User Question: "The main peak is tailing significantly, ruining resolution."

Technical Diagnosis: This indicates Secondary Silanol Interactions .[1] The N7 and N3 nitrogens on the purine ring are basic and interact with acidic silanols on the silica support.

  • The Fix:

    • Add Salt: Increase Ammonium Acetate concentration to 25 mM. The ammonium ions compete for the silanol sites, "blocking" them from the purine.

    • Switch Column: Move to a "Polar Embedded" C18 or a dedicated "Base Deactivated" column (e.g., Waters XBridge or Phenomenex Luna Omega).[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) in the mobile phase? A: Use with caution. While TFA provides excellent peak shape, its low pH (<2.[1]0) is dangerous for the glycosidic bond of purine nucleosides. If you must use it, keep the concentration

Q: How do I store the purified solid? A: Store at -20°C under argon or nitrogen. The 6-chloro group is reactive; exposure to moisture and room temperature can lead to slow hydrolysis.

Q: Why does the 5'-deoxy analog elute later than the riboside? A: The 5'-hydroxyl group on the ribose is a polar, hydrogen-bond-donating moiety. Removing it (5'-deoxy) increases the overall lipophilicity of the molecule, increasing its affinity for the hydrophobic C18 stationary phase.

References

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 93003, 6-Chloropurine riboside. Retrieved from [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Springer Nature Experiments. (2022).[1] Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in Molecular Biology. Retrieved from [Link][1][3]

  • MDPI. (2023).[1] Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides... and Evaluation of Antiproliferative Activity. Retrieved from [Link][1]

Troubleshooting solubility issues of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Solubility Challenges in Aqueous Buffers

Welcome to the technical support guide for 6-Chloro-9-(d-ribofuranosyl)purine, also commonly known as 6-Chloropurine Riboside. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered during experimental work. We will delve into the underlying chemical principles governing this compound's behavior in aqueous solutions and provide field-proven protocols to ensure reliable and reproducible results.

Compound Overview

6-Chloropurine Riboside is a synthetic purine nucleoside analog used in a variety of biochemical and pharmacological studies.[1][2][3] Its utility as a research tool and synthetic intermediate is well-established; however, like many heterocyclic compounds, it exhibits poor solubility in aqueous media, which can be a significant hurdle in experimental design. Understanding its physicochemical properties is the first step to successful handling.

PropertyValueSource
Chemical Formula C₁₀H₁₁ClN₄O₄[1][4]
Molecular Weight 286.67 g/mol [1]
CAS Number 5399-87-1[1]
Appearance Solid powder[1][4]
Melting Point 158-162 °C (with decomposition)[1]
Storage Store powder at -20°C[1]

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubility of 6-Chloropurine Riboside.

Q1: What is the expected solubility of 6-Chloropurine Riboside in water or common aqueous buffers (like PBS)?

Answer: 6-Chloropurine Riboside has very low intrinsic solubility in water and neutral aqueous buffers. While precise quantitative values in the literature are scarce, empirical evidence consistently points to its classification as a poorly soluble compound. The related purine base, 6-Chloropurine, has a reported water solubility of approximately 5 g/L (or 32 mM), but the addition of the ribose sugar moiety in 6-Chloropurine Riboside does not substantially improve this.[5]

Directly adding the solid powder to a buffer will likely result in an incomplete dissolution or a fine suspension, which is unsuitable for most biological assays. Therefore, a solubilization strategy is almost always required.

Q2: How should I prepare a high-concentration stock solution? My experiment requires a starting point much higher than its aqueous solubility limit.

Answer: The most reliable method for preparing a stock solution is to use a polar aprotic organic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are the recommended choices.

  • In DMF: Soluble at 49-51 mg/mL.[1]

  • In DMSO: The related base, 6-chloropurine, is soluble at approximately 10-27.5 mg/mL, and the riboside derivative exhibits similar solubility.[6][7]

The Causality: These solvents are effective because they can disrupt the crystal lattice energy of the solid compound and form favorable solute-solvent interactions, which water alone cannot achieve efficiently. For experimental consistency, it is crucial to use anhydrous-grade solvents, as absorbed water can lower the achievable concentration.

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMF
  • Preparation: Work in a chemical fume hood. Ensure your vial and equipment are dry.

  • Weighing: Accurately weigh the desired amount of 6-Chloropurine Riboside powder (e.g., 50 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous DMF (for 50 mg, add 1 mL).

  • Dissolution: Cap the vial securely and vortex vigorously. Gentle warming (to 37°C) or brief sonication in a water bath can be used to expedite dissolution if needed. Do not overheat, as this can risk degradation.

  • Verification: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed at -20°C or -80°C for long-term stability.[6]

Troubleshooting Guide: From Theory to Practice

This section provides a systematic approach to resolving solubility problems when preparing your final working solutions.

Q3: I've prepared a stock in DMSO, but when I dilute it into my aqueous buffer, the compound precipitates. What is happening and how can I prevent it?

Answer: This is the most common challenge and occurs due to a phenomenon called supersaturation and subsequent precipitation . Your organic stock solution allows you to bypass the compound's low aqueous solubility limit temporarily. However, when this concentrated stock is introduced into the aqueous buffer, the solvent environment changes dramatically. The compound is now in a thermodynamically unstable state (supersaturated) and will precipitate until it reaches its true, much lower, equilibrium solubility in that final buffer.

Follow this workflow to diagnose and solve the issue.

Caption: Troubleshooting workflow for compound precipitation.

Key Takeaways from the Workflow:

  • Prepare Fresh: Always prepare the final working solution immediately before use. Do not store dilute aqueous solutions.

  • Vortex During Dilution: When adding the stock solution to the buffer, vortex the buffer continuously to ensure rapid mixing. This rapid dispersion can sometimes prevent localized high concentrations that trigger precipitation.

  • Consider Advanced Formulation: For very high required concentrations, you may need to explore advanced formulation strategies such as using cyclodextrins or other non-ionic surfactants, which can form inclusion complexes to enhance solubility.[8][9]

Q4: I'm concerned about the chemical stability of 6-Chloropurine Riboside in my buffer. Is this a valid concern?

Answer: Yes, this is a critical consideration. The chlorine atom at the 6-position of the purine ring is an electrophilic site, making it susceptible to nucleophilic substitution .[10] This means it can react with water (hydrolysis) or with nucleophiles present in your buffer system.

1. Hydrolysis: In aqueous solution, particularly at non-neutral pH or elevated temperatures, the 6-chloro group can be displaced by a hydroxyl group, converting the compound to Inosine Riboside . This is a different molecule with different biological activity, and its formation will compromise your results.

2. Buffer Incompatibility: Nucleophilic buffer components can react with your compound. The most common culprits are buffers containing primary or secondary amines.

  • INCOMPATIBLE BUFFERS: Tris (tris(hydroxymethyl)aminomethane), Glycine , and other amine-based buffers should be AVOIDED . The amine groups in these buffers can directly attack the purine ring, displacing the chlorine and forming a new, unintended adduct.

  • COMPATIBLE BUFFERS: Use non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS) , HEPES , MES , or MOPS .

G cluster_0 Potential Degradation Pathways cluster_1 Hydrolysis cluster_2 Buffer Reaction CPR 6-Chloropurine Riboside H2O H₂O (Slow, pH dependent) CPR->H2O Tris Tris Buffer (Nucleophilic Attack) CPR->Tris Inosine Inosine Riboside (Altered Activity) H2O->Inosine Adduct Tris-Purine Adduct (Artifact) Tris->Adduct

Caption: Chemical instability pathways of 6-Chloropurine Riboside.

Summary of Best Practices
DoDo NotRationale
Prepare stock solutions in anhydrous DMSO or DMF. Do not attempt to dissolve the powder directly in aqueous buffer.Overcomes poor intrinsic aqueous solubility.
Store stock solutions in aliquots at -20°C or -80°C. Do not subject the main stock to multiple freeze-thaw cycles.Prevents degradation and solvent hydration.
Use non-nucleophilic buffers like PBS, HEPES, or MOPS. Do not use Tris, glycine, or other primary/secondary amine buffers.Avoids nucleophilic substitution of the 6-chloro group.[10]
Prepare final working solutions fresh for each experiment. Do not store dilute aqueous solutions.Minimizes precipitation and time-dependent chemical degradation.
Vortex the buffer while adding the stock solution. Do not add the stock to an undisturbed buffer.Promotes rapid dispersion and prevents localized precipitation.
Run a vehicle control (buffer + equivalent % of solvent). Do not assume the solvent has no effect.Differentiates compound effects from solvent effects.

By adhering to these guidelines and understanding the chemical principles at play, researchers can confidently and successfully work with 6-Chloro-9-(d-ribofuranosyl)purine, ensuring the integrity and reproducibility of their experimental data.

References
  • Rasool, A. A., Hussain, A. A., & Dittert, L. W. (1991). Solubility enhancement of nucleosides and structurally related compounds by complex formation. Journal of pharmaceutical sciences, 80(4), 387–393. Retrieved from [Link]

  • Walsh, B. T., & Wolfenden, R. (1967). Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. Journal of the American Chemical Society, 89(24), 6221–6225. Retrieved from [Link]

  • ACS Publications. (1954). The Synthesis and Properties of 6-Chloropurine and Purine. Journal of the American Chemical Society. Retrieved from [Link]

  • Fengchen Group. (n.d.). 6-Chloropurine CAS 87-42-3 Manufacturers and Suppliers. Retrieved from [Link]

  • PubMed. (2005). A solid-phase approach to novel purine and nucleoside analogs. Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloropurine. Retrieved from [Link]

  • PharmTech. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-9-(5-O-phosphono-beta-D-ribofuranosyl)-9H-purin-1-ium. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (1970). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Google Patents. (1983). Method for preparing salts of 6-chloropurine.
  • PubMed. (1990). Modification of bovine pancreatic ribonuclease A with 6-chloropurine riboside. The International journal of biochemistry. Retrieved from [Link]

  • Open Access Pub. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Carl ROTH. (n.d.). 6-Chloro-9-(bD-ribofuranosyl)purine, 100 g. Retrieved from [Link]

  • Google Patents. (1993). Preparation of 2-amino-6-chloropurine.
  • Cheméo. (n.d.). Chemical Properties of 6-Chloropurine (CAS 87-42-3). Retrieved from [Link]

  • ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Retrieved from [Link]

  • Science of Synthesis. (2004). Purines. Retrieved from [Link]

Sources

Technical Support Center: Degradation Profiling of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Impurity Identification & Stability Protocols

Executive Summary & Molecule Context

Welcome to the technical guide for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter referred to as 6-Cl-5-dR ).

This molecule possesses two distinct structural features that dictate its stability profile:

  • The 6-Chloropurine Base: A highly reactive electrophilic center prone to nucleophilic aromatic substitution (

    
    ).
    
  • The 5-Deoxy Sugar: Unlike standard ribosides, this moiety lacks a 5'-hydroxyl group.[1][] Crucial Note: This eliminates the formation of 5'-phosphate or 5'-carboxylic acid degradation products, a common confusion in nucleoside impurity profiling.

This guide provides self-validating workflows to identify degradation products driven by pH, solvent choice, and thermal stress.

Diagnostic Workflow: Degradation Pathways

The following decision tree visualizes the primary degradation routes. Use this to correlate your experimental conditions with observed impurities.

DegradationPathways Parent Parent: 6-Cl-5-dR (Hydrophobic, Neutral) AcidCond Condition: Acidic pH (< 3.0) Heat Parent->AcidCond BaseCond Condition: Basic pH (> 8.0) Nucleophiles Parent->BaseCond Depurination Pathway: N-Glycosidic Bond Cleavage AcidCond->Depurination Protonation of N7/N3 Hydrolysis Pathway: C6-Cl Hydrolysis BaseCond->Hydrolysis Water as Nucleophile Alkoxylation Pathway: C6-Cl Alkoxylation (If Alcohol Solvent Present) BaseCond->Alkoxylation ROH as Nucleophile BaseProduct Product A: 6-Chloropurine (Free Base) Depurination->BaseProduct SugarProduct Product B: 5-Deoxyribose (Sugar Residue) Depurination->SugarProduct InosineProduct Product C: 5'-Deoxyinosine (6-OH derivative) Hydrolysis->InosineProduct AlkoxyProduct Product D: 6-Alkoxy-5'-deoxy-purine (e.g., 6-Methoxy) Alkoxylation->AlkoxyProduct

Figure 1: Primary degradation pathways. Acid promotes glycosidic cleavage (depurination), while base promotes substitution of the chlorine atom.

Module 1: Chromatographic Separation (HPLC/UPLC)

User Issue: "I see new peaks, but I cannot distinguish the free base from the nucleoside."

The Separation Logic

The 6-chloro substituent renders the parent molecule significantly more hydrophobic than its hydrolysis products.

  • Parent (6-Cl-5-dR): Late eluting (Hydrophobic).

  • Hydrolysis Product (5'-Deoxyinosine): Early eluting (Polar, due to 6-OH/Ketone tautomer).

  • Free Base (6-Chloropurine): Mid-eluting (Loss of sugar reduces polarity, but less hydrophobic than parent nucleoside).

Troubleshooting Table
ObservationProbable IDRoot CauseResolution
New Peak @ RRT ~0.4-0.5 5'-Deoxyinosine (6-OH)Basic hydrolysis or aqueous storage > 24h.Check buffer pH. Ensure pH < 7.5.
New Peak @ RRT ~0.7-0.8 6-Chloropurine (Base)Acidic hydrolysis (Depurination).Avoid TFA > 0.1% or high column temps (>40°C).
Peak Broadening N7-ProtonationMobile phase pH is near pKa of Purine (pKa ~ 2.4).Adjust Mobile Phase A pH to 4.5-5.0 (Ammonium Acetate).
New Late Peak (RRT > 1.1) 6-Alkoxy derivativeReaction with MeOH/EtOH in sample diluent.Critical: Use Acetonitrile/Water for diluent. Avoid alcohols.

Module 2: Mass Spectrometry Interpretation

User Issue: "How do I confirm the impurity is the 6-OH derivative and not just an artifact?"

The "Chlorine Signature" Protocol

The most reliable self-validating check is the Chlorine Isotope Pattern. Chlorine naturally exists as


 (75%) and 

(25%).
  • Check the Parent Spectrum:

    • Look for the 3:1 intensity ratio between

      
       M and M+2.
      
    • Parent

      
       and 
      
      
      
      .
  • Analyze the Impurity:

    • Scenario A: Isotope Pattern Persists.

      • The Chlorine is still attached.

      • Diagnosis: Likely Depurination (Free base 6-Chloropurine,

        
         155/157).
        
    • Scenario B: Isotope Pattern Disappears.

      • The Chlorine has been displaced.

      • Diagnosis:Hydrolysis to 5'-Deoxyinosine (

        
         253, single peak).
        
Fragmentation Data (ESI+)
CompoundPrecursor (

)
Characteristic Fragment (

)
Loss Explanation
Parent (6-Cl-5-dR) 271 / 273155 / 157Loss of sugar (116 Da neutral loss).
6-Chloropurine 155 / 157119 / 121Loss of HCl (36 Da).
5'-Deoxyinosine 253137Loss of sugar (Base is Hypoxanthine).

Note: The neutral loss of the 5-deoxyribose sugar is ~116 Da, distinct from standard ribose (132 Da).

Module 3: Chemical Mechanism & Causality

User Issue: "Why is my compound degrading in Methanol?"

Mechanism 1: Nucleophilic Aromatic Substitution ( )

The 6-position of the purine ring is electron-deficient. The Chlorine atom is a good leaving group.

  • In Water (pH > 7): Hydroxide (

    
    ) attacks C6, displacing Chloride (
    
    
    
    ). This forms the 6-hydroxy tautomer (Inosine derivative).
  • In Alcohols (MeOH/EtOH): Alkoxide ions (

    
    ) attack C6.
    
    • Result: Formation of 6-Methoxy-9-(5-deoxy-d-ribofuranosyl)purine.

    • Prevention: Never store 6-halopurines in basic alcoholic solutions.

Mechanism 2: Acid-Catalyzed Depurination

Protonation occurs at N7 of the purine ring. This destabilizes the N9-glycosidic bond, leading to cleavage.

  • Observation: High levels of free base (6-Chloropurine) and free sugar (5-deoxyribose).

  • Reference: Acidic hydrolysis of 6-substituted purines is rate-limited by the formation of the free purine base and the glycosyl oxocarbenium ion [1].[3][4]

Frequently Asked Questions (FAQs)

Q: Can I detect the 5-deoxyribose sugar via UV? A: No. The sugar moiety lacks a chromophore. If you need to quantify the sugar resulting from degradation, you must use a Refractive Index (RI) detector or Charged Aerosol Detector (CAD), or rely on LC-MS (low mass range).

Q: Is the 5'-position susceptible to oxidation? A: Highly unlikely under standard stress. Unlike Adenosine or Guanosine, 6-Cl-5-dR has a methyl group (


) at the 5' position, not a hydroxymethyl group (

). Therefore, it cannot form 5'-carboxylic acid impurities. If you see +16 Da shifts, suspect N-oxidation on the ring, not 5'-oxidation.

Q: What is the optimal storage solvent? A: Dimethyl Sulfoxide (DMSO) is generally safe for short term. For long-term stability, store as a solid powder at -20°C. If liquid storage is mandatory, use Acetonitrile/Water (neutral pH). Avoid Methanol.

References

  • Mechanisms for the solvolytic decompositions of nucleoside analogues. X. Acidic hydrolysis of 6-substituted 9-(beta-D-ribofuranosyl)purines. Source: PubMed / Nucleic Acids Research. URL:[Link]

  • Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles. Source: Royal Society of Chemistry (Green Chemistry).[5] URL:[Link]

  • Mass Spectrometry of Drug Derivatives: Characterization of Fragmentation. Source: Freie Universität Berlin (Dissertation). URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the recrystallization of this critical purine nucleoside analog. As a Senior Application Scientist, my goal is to blend theoretical principles with field-tested experience to help you overcome common challenges and achieve high-purity crystalline material.

I. Understanding the Molecule: Physicochemical Properties and Their Implications

Before we delve into troubleshooting, it's essential to understand the physicochemical nature of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine. While specific data for this exact 5-deoxy analog is not widely published, we can infer its properties from the closely related 6-chloropurine ribonucleoside and other analogs.

Key Inferred Properties:

  • Structure: A purine base (6-chloropurine) linked to a deoxyribose sugar. This structure imparts a degree of polarity.

  • Form: Typically a solid, crystalline material.[1]

  • Melting Point: The related 6-Chloro-9-(β-D-ribofuranosyl)purine has a melting point of approximately 161°C.[2] It is crucial that the boiling point of your chosen recrystallization solvent is lower than the melting point of your compound to prevent it from "oiling out".

  • Solubility: Purine nucleoside analogs exhibit a range of solubilities. Generally, they are more soluble in polar organic solvents and less soluble in nonpolar solvents. The solubility of the related 2-amino-6-chloropurine is highest in polar aprotic solvents like DMSO and DMF, followed by alcohols like methanol and ethanol, and lowest in water.[3]

Table 1: Inferred Solubility Profile and Solvent Selection

Solvent ClassExample SolventsExpected Solubility of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purineRecrystallization Suitability
Polar Aprotic DMSO, DMFHigh solubility, even at room temperature.Generally unsuitable for single-solvent recrystallization as the compound may remain dissolved even at low temperatures. Can be used as the "good" solvent in a two-solvent system.
Alcohols Methanol, Ethanol, IsopropanolModerate to good solubility when hot, lower solubility when cold.Excellent candidates for single-solvent recrystallization.
Esters Ethyl AcetateLower to moderate solubility.May be a suitable solvent, particularly for less polar impurities.
Ethers Diethyl Ether, THFLow solubility.Can be used as the "poor" solvent (anti-solvent) in a two-solvent system.
Hydrocarbons Hexanes, HeptaneVery low to insoluble.Excellent as an anti-solvent in a two-solvent system.
Water H₂OLow solubility.[4]May be used as an anti-solvent with a polar organic solvent like an alcohol.

II. Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions that arise during the recrystallization of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine.

Q1: What is the best starting solvent for recrystallizing 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine?

A1: Based on the solubility profile of related purine nucleosides, methanol or ethanol are excellent starting points for a single-solvent recrystallization.[3] They are likely to dissolve the compound when hot and allow for good crystal recovery upon cooling.

Q2: My compound won't dissolve in the hot solvent. What should I do?

A2: First, ensure you are at the boiling point of the solvent and are giving it sufficient time to dissolve. If it still doesn't dissolve, you can incrementally add more hot solvent. However, be cautious not to add too much, as this will reduce your yield. If a large amount of solvent is required, it may be an indication that you have chosen a poor solvent. Alternatively, consider a two-solvent system where you dissolve your compound in a minimal amount of a "good" hot solvent (e.g., methanol) and then add a "poor" hot solvent (e.g., diethyl ether or hexanes) dropwise until the solution becomes slightly cloudy.

Q3: I've cooled my solution, but no crystals have formed. What's wrong?

A3: This is a common issue that can arise from several factors:

  • Too much solvent was used: Your solution may not be supersaturated. Try evaporating some of the solvent and allowing it to cool again.

  • Supersaturation: The solution may be supersaturated and requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the solution.

  • Seed crystal: If you have a small amount of pure crystalline product, adding a "seed crystal" can induce crystallization.

Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if there are significant impurities present. To resolve this, you can try the following:

  • Re-heat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common recrystallization issues.

Problem 1: Persistent Colored Impurities in the Crystalline Product

Symptoms: The final crystalline product has a noticeable yellow or brown tint.

Cause: Colored impurities are often polar, aromatic compounds that can get trapped in the crystal lattice. These may arise from the synthesis of the 6-chloropurine moiety.

Solutions:

  • Activated Charcoal Treatment:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Gently boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing in the filter funnel.

  • Solvent System Optimization:

    • If charcoal treatment is not fully effective, consider a different solvent system. A solvent that is slightly less effective at dissolving your target compound may be better at leaving the colored impurities in the mother liquor.

Problem 2: Low Recovery of Crystalline Product

Symptoms: The final yield of pure crystals is significantly lower than expected.

Cause: This is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.

Solutions:

  • Minimize Solvent Usage:

    • When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves.

  • Optimize Cooling:

    • After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Second Crop of Crystals:

    • Isolate the initial crystals by filtration.

    • Take the filtrate (mother liquor) and reduce its volume by boiling off some of the solvent.

    • Allow the concentrated solution to cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: Co-precipitation of Impurities

Symptoms: The melting point of the recrystallized product is broad and lower than expected, and/or analytical data (e.g., NMR, HPLC) shows the presence of impurities.

Cause: If the solution cools too quickly, impurities can be trapped within the growing crystal lattice.

Solutions:

  • Slow Cooling is Critical:

    • Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. Insulating the flask with a beaker of warm water or cotton can further slow the cooling process.

  • Re-crystallization:

    • If the product is still impure, a second recrystallization is often necessary.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Methanol
  • Place the crude 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine in an Erlenmeyer flask.

  • Add a minimal amount of methanol and a boiling chip.

  • Heat the mixture to a gentle boil on a hot plate while stirring.

  • Add hot methanol dropwise until all the solid has just dissolved.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • If charcoal was added, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold methanol.

  • Dry the crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization using Methanol and Diethyl Ether
  • Dissolve the crude product in the minimum amount of hot methanol as described in Protocol 1.

  • While the solution is still hot, add diethyl ether dropwise with swirling until the solution remains faintly cloudy.

  • Add a drop or two of hot methanol to re-clarify the solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration, washing with a small amount of a cold mixture of methanol and diethyl ether.

  • Dry the crystals under vacuum.

V. Visualizing the Troubleshooting Workflow

A logical approach is key to successful troubleshooting. The following diagram illustrates a typical workflow for optimizing the recrystallization of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine.

Recrystallization_Troubleshooting start Start with Crude 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine select_solvent Select Solvent (e.g., Methanol) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Compound 'Oils Out' cool->oiling_out filter_dry Filter and Dry Crystals ice_bath->filter_dry Crystals Form no_crystals No Crystals Form ice_bath->no_crystals low_yield Low Yield filter_dry->low_yield impure Product Impure (Color/Melting Point) filter_dry->impure scratch Scratch Flask / Add Seed Crystal no_crystals->scratch If Supersaturated concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate If Too Dilute add_solvent Re-heat and Add More Solvent oiling_out->add_solvent low_yield->concentrate From Mother Liquor charcoal Use Activated Charcoal and Hot Filter impure->charcoal If Colored recrystallize Recrystallize Again with Slower Cooling impure->recrystallize If Purity is Low scratch->ice_bath concentrate->cool add_solvent->cool charcoal->dissolve recrystallize->dissolve

Caption: A decision-making workflow for troubleshooting common recrystallization issues.

VI. References

  • Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (URL: [Link])

  • The Synthesis and Properties of 6-Chloropurine and Purine. (URL: [Link])

  • 6-Chloro-9-(b-D-ribofuranosyl)purine, 100 g - Carl ROTH. (URL: [Link])

  • 6-chloro-9-(5-O-phosphono-beta-D-ribofuranosyl)-9H-purin-1-ium | C10H13ClN4O7P+ | CID 17753915 - PubChem. (URL: [Link])

  • 6-Chloropurine - Cheméo. (URL: [Link])

  • An efficient transition metal-free indolylation on 6-chloropurine ribonucleosides and photophysical studies of conjugated nucleosides - RSC Publishing. (URL: [Link])

  • 6-chloro-9-<5-O-(tert-butyldimethylsilyl)-2,3-dideoxy-α-L-ribofuranosyl>purine - MCE. (URL: [Link])

  • THE SYNTHESIS OF 9-Pn-RIBOFURANOSYLPURINE AND THE IDENTITY OF NEBULARINE - Semantic Scholar. (URL: [Link])

  • Method for preparing salts of 6-chloropurine - Google Patents. (URL: )

  • Purification by Recrystallization - CUNY. (URL: [Link])

  • Microwave irradiated C6-functionalization of 6-chloropurine nucleosides with various mild nucleophiles under solvent-free conditions - RSC Publishing. (URL: [Link])

  • Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC. (URL: [Link])

  • 6-chloropurine - US2832781A - Google Patents. (URL: )

  • Method for synthesizing 2-chloro-9-(2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine - Google Patents. (URL: )

  • Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues - Open Access Pub. (URL: [Link])

  • Direct Regioselective C-H Cyanation of Purines - MDPI. (URL: [Link])

Sources

Validation & Comparative

Technical Guide: Spectral Analysis of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is a critical nucleoside intermediate, often utilized as a scaffold for synthesizing


-substituted adenosine analogs or investigating kinase specificity where the 5'-hydroxyl phosphorylation site must be ablated.

This guide provides a comparative spectral analysis between the Target (5-Deoxy analog) and its direct precursor/alternative, 6-Chloropurine Riboside (Parent) . The primary analytical challenge is confirming the reduction of the 5'-hydroxymethyl group to a 5'-methyl group while ensuring the integrity of the labile 6-chloropurine base.

Part 1: Structural Context & Comparative Baseline

To interpret the NMR data accurately, one must isolate the structural modification. The transition from the parent riboside to the 5-deoxy analog results in a specific spectral shift in the high-field (aliphatic) region, while the aromatic (purine) region remains largely conserved.

Structural Comparison Logic (DOT Diagram)

StructuralComparison cluster_features Key Spectral Differences Parent Comparator: 6-Chloropurine Riboside (Contains 5'-CH2OH) feat1 H5'/H5'' (Parent) Multiplet @ 3.5-3.7 ppm Parent->feat1 Loss of OH Target Target: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (Contains 5'-CH3) feat2 H5' (Target) Doublet @ ~1.3-1.4 ppm Target->feat2 Gain of CH3 feat1->feat2 Transformation

Figure 1: Structural evolution highlighting the critical NMR diagnostic region (C5' position).

Part 2: Experimental Protocol

Objective: Obtain high-resolution 1H and 13C spectra suitable for publication and purity assessment. Solvent Selection: DMSO-d


 is the mandatory solvent.
  • Why? Nucleoside analogs often exhibit poor solubility in CDCl

    
    . Furthermore, DMSO-d
    
    
    
    prevents the exchange of sugar hydroxyl protons (2'-OH, 3'-OH), allowing them to be visible as doublets, which serves as a secondary confirmation of the sugar ring integrity.
Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the solid product into a clean vial.

    • Add 0.6 mL of DMSO-d

      
        (99.9% D).
      
    • Critical: If the sample is not fully soluble, sonicate for 30 seconds. Do not heat above 40°C to avoid hydrolysis of the 6-Cl bond.

  • Instrument Parameters (Standard 400/500 MHz):

    • 1H NMR: 16 scans, relaxation delay (d1) = 1.0 s.

    • 13C NMR: 512–1024 scans (due to quaternary carbons C4, C5, C6).

    • Temperature: 298 K (25°C).

  • Referencing:

    • Calibrate to residual DMSO pentet at 2.50 ppm (1H) and 39.5 ppm (13C) .

Part 3: 1H NMR Analysis (The Deep Dive)

The proton spectrum confirms the structure through three distinct zones: the Purine Region (Deshielded), the Anomeric Gatekeeper, and the Aliphatic Fingerprint.

Comparative Data Table: 1H NMR (in DMSO-d )
PositionProton TypeComparator: 6-Cl-Riboside (

ppm)
Target: 5-Deoxy Analog (

ppm)
Diagnostic Note
H2 Purine (s)8.828.80 - 8.85 Singlet. Deshielded by N1/N3.
H8 Purine (s)8.958.90 - 8.98 Singlet. Sensitive to N9-glycosidic bond.
H1' Anomeric (d)6.05 (

Hz)
6.00 - 6.10 (

Hz)
Doublet. Confirms

-configuration.
OH-2'/3' Hydroxyl (d)5.30 - 5.605.30 - 5.60 Visible in DMSO; confirms sugar is not degraded.
H2'/H3' Sugar Ring (m)4.10 - 4.604.10 - 4.60 Overlapping multiplets.
H4' Sugar Ring (m)3.984.05 - 4.15 Shift changes due to loss of C5'-oxygen.
H5'/H5'' Exocyclic 3.55 - 3.75 (m, 2H) 1.35 - 1.45 (d, 3H) PRIMARY IDENTIFIER.
OH-5' Hydroxyl (t)5.10ABSENT Disappearance confirms deoxygenation.
Detailed Mechanistic Insight
  • The "Smoking Gun" (H5' Methyl): In the parent riboside, the H5' protons are diastereotopic methylenes next to an oxygen, appearing downfield (~3.6 ppm). In the 5-deoxy target , this oxygen is removed. The protons become a methyl group (

    
    ) attached directly to the C4' methine.
    
    • Result: A clean doublet (

      
       Hz) appears at high field (~1.4 ppm ). If you see a multiplet at 3.6 ppm, your reaction failed.
      
  • The Purine Integrity (6-Cl): The H2 and H8 protons must remain singlets. If the 6-Cl group is accidentally hydrolyzed to a 6-OH (Inosine derivative) during workup, the H2/H8 shifts will move upfield significantly (to ~8.0-8.3 ppm) due to the loss of the electron-withdrawing chlorine.

Part 4: 13C NMR Analysis[1][2]

Carbon NMR provides the definitive confirmation of the carbon skeleton count.

Comparative Data Table: 13C NMR (in DMSO-d )
CarbonTypeComparator: 6-Cl-Riboside (

ppm)
Target: 5-Deoxy Analog (

ppm)
Diagnostic Note
C6 Ar-Cl (Q)151.8151.5 - 152.0 Weak signal (Quaternary).
C2 Ar-H (CH)152.5152.0 - 152.5 Intense signal.
C4 Ar (Q)150.0149.5 - 150.5 Bridgehead carbon.
C8 Ar-H (CH)144.5144.0 - 145.0
C5 Ar (Q)132.0131.5 - 132.5 Shielded bridgehead.
C1' Anomeric88.588.0 - 89.0
C4' Sugar CH85.580.0 - 82.0 Shifts upfield due to

-effect of methyl.
C2'/C3' Sugar CH70-7573.0 - 76.0
C5' Exocyclic 61.2 (CH

)
19.0 - 20.5 (CH

)
PRIMARY IDENTIFIER.
Assignment Logic Workflow (DOT Diagram)

NMRAssignment Start Start Assignment CheckMethyl Check 18-20 ppm region Start->CheckMethyl Decision1 Signal Present? CheckMethyl->Decision1 Confirm5Deoxy 5-Deoxy Confirmed (Methyl Group) Decision1->Confirm5Deoxy Yes Fail Reaction Incomplete (Check 61 ppm) Decision1->Fail No CheckBase Check 150-152 ppm Confirm5Deoxy->CheckBase Decision2 Signal Present? CheckBase->Decision2 ConfirmCl 6-Chloro Intact Decision2->ConfirmCl Yes FailHydrolysis Hydrolysis to Inosine (Signal shifted/carbonyl) Decision2->FailHydrolysis No

Figure 2: Logic gate for validating the 5-deoxy-6-chloropurine structure via 13C NMR.

Part 5: Troubleshooting & Validation

When analyzing the spectra, watch for these common impurities:

  • Residual Solvents:

    • Water (in DMSO): ~3.33 ppm.

    • Methanol/Ethanol: Often used in precipitation. Look for methyl singlets/triplets at 3.17 ppm or 1.06 ppm.

  • 
    -Anomer Contamination: 
    
    • If the glycosylation was not stereoselective, you may see a minor doublet for H1' around 6.3–6.5 ppm with a different coupling constant.

  • Hydrolysis Product (6-Hydroxypurine/Hypoxanthine derivative):

    • 1H NMR: H2/H8 shift upfield to ~8.1/8.3 ppm.

    • 13C NMR: C6 shifts downfield to ~157 ppm (carbonyl character).

References
  • Structural Confirmation of 6-Chloropurine Ribosides

    • Synthesis and characteriz
    • Source:

  • NMR Solvent Impurities Guide

    • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents.
    • Source:

  • Nucleoside NMR Database

    • Spectral D
    • Source:

Mass spectrometry fragmentation patterns of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Patterns of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine

Executive Summary: The Analytical Imperative

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter 5'-d-6CP ) is a critical process-related impurity and intermediate in the synthesis of nucleoside analogs, such as the leukemia drugs Cladribine and Clofarabine. Unlike its pharmacologically active counterparts, the 5'-deoxy modification renders the molecule incapable of phosphorylation, a key step in nucleotide activation.

For analytical scientists, 5'-d-6CP presents a unique challenge: it is a structural isomer of the 2'-deoxy intermediate (2'-d-6CP), sharing an identical molecular weight (MW 270.67 Da) and elemental formula (


). Standard low-resolution MS cannot distinguish them.

This guide provides a definitive comparative analysis of the MS/MS fragmentation behavior of 5'-d-6CP against its primary alternatives: the 2'-deoxy isomer and the parent riboside . We detail the specific fragmentation channels—governed by the absence of the 5'-hydroxyl group—that allow for unambiguous identification.

Comparative Analysis: 5'-d-6CP vs. Structural Analogs

The following table summarizes the key mass spectrometric differentiators between 5'-d-6CP and its closest structural relatives.

Feature5'-d-6CP (Target) 2'-d-6CP (Isomer) 6-CP-Riboside (Parent)
Structure 5'-Deoxy-ribose sugar2'-Deoxy-ribose sugarRibose sugar
Monoisotopic Mass 270.05 Da270.05 Da286.05 Da
Precursor Ion [M+H]+ m/z 271.06 m/z 271.06 m/z 287.06
Primary Fragment m/z 155.01 (Base)m/z 155.01 (Base)m/z 155.01 (Base)
Neutral Loss (Sugar) 116 Da (5-deoxyribose)116 Da (2-deoxyribose)132 Da (Ribose)
Diagnostic Loss No -CH₂O loss (30 Da) Potential -CH₂O lossLoss of H₂O (18 Da) & CH₂O
Retention Time (RP-LC) Late eluting (More hydrophobic)Mid-elutingEarly eluting (Polar)

Key Insight: While the primary fragmentation (glycosidic bond cleavage) yields the identical base ion (m/z 155) for the isomers, the 5'-deoxy structure prevents the formation of specific sugar-derived fragments associated with the 5'-hydroxymethyl group, specifically the loss of formaldehyde (CH₂O, 30 Da) often observed in 2'-deoxy nucleosides.

Detailed Fragmentation Mechanism

The fragmentation of 5'-d-6CP under Electrospray Ionization (ESI-MS/MS) follows a predictable pathway governed by the stability of the purine base and the lability of the glycosidic bond.

Mechanism 1: N-Glycosidic Bond Cleavage (Primary Pathway)

Upon collisional activation (CID), the protonated precursor (m/z 271) undergoes cleavage at the N9-C1' bond.

  • Reaction:

    
    
    
  • Observation: Formation of the 6-chloropurine base ion at m/z 155 (³⁵Cl) and 157 (³⁷Cl) in a 3:1 ratio.

  • Neutral Loss: The sugar moiety is lost as a neutral 5-deoxyribofuranose molecule (116 Da).

Mechanism 2: Absence of 5'-Specific Fragmentation

In standard nucleosides (like 6-chloropurine riboside), the sugar moiety often undergoes internal fragmentation losing water (-18 Da) or formaldehyde (-30 Da) from the 5'-CH₂OH group.

  • 5'-d-6CP Behavior: The 5'-methyl group is chemically inert under standard CID conditions. Consequently, spectra for 5'-d-6CP are "cleaner," dominated almost exclusively by the base ion, whereas the 2'-deoxy isomer may show minor ions related to sugar dehydration sequences dependent on the 5'-OH.

Mechanism 3: Base Fragmentation

At higher collision energies (>35 eV), the m/z 155 base ion fragments further:

  • Loss of HCN (27 Da): Generates m/z 128.

  • Loss of HCl (36 Da): Generates m/z 119 (Adenine-like core), indicating the loss of the chlorine substituent.

Visualization of Fragmentation Pathways

The following diagram maps the fragmentation logic, highlighting the divergence between the 5'-deoxy target and its 2'-deoxy isomer.

FragmentationPathway Precursor Precursor [M+H]+ m/z 271.06 Node5Deoxy 5'-Deoxy Structure (Target) Precursor->Node5Deoxy Isomer A Node2Deoxy 2'-Deoxy Isomer (Alternative) Precursor->Node2Deoxy Isomer B BaseIon Base Ion [6-CP+H]+ m/z 155.01 Node5Deoxy->BaseIon Primary Cleavage Neutral5 Neutral Loss: 116 Da (5-Deoxyribose) Node5Deoxy->Neutral5 FragHCN m/z 128 (-HCN) BaseIon->FragHCN High CE FragHCl m/z 119 (-HCl) BaseIon->FragHCl High CE Node2Deoxy->BaseIon Primary Cleavage SugarFrag Sugar Fragments [Sugar-H2O]+ Node2Deoxy->SugarFrag Sec. Pathway (5'-OH dependent) Neutral2 Neutral Loss: 116 Da (2-Deoxyribose) Node2Deoxy->Neutral2

Figure 1: Comparative fragmentation pathways of 6-Chloro-9-(5-deoxy)purine vs. its 2'-deoxy isomer.

Experimental Protocol: Validated LC-MS/MS Workflow

To replicate these results and ensure differentiation, follow this self-validating protocol.

Phase 1: Chromatographic Separation (Critical for Isomers)

Since MS/MS spectra are highly similar, chromatographic resolution is the primary differentiation tool. 5'-d-6CP is more hydrophobic than 2'-d-6CP due to the loss of the hydroxyl group.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes.

    • Expectation: 6-CP-Riboside elutes first, followed by 2'-d-6CP, with 5'-d-6CP eluting last .

Phase 2: Mass Spectrometry Parameters
  • Ionization: ESI Positive Mode.

  • Source Voltage: 3.5 kV.

  • Collision Energy (CE):

    • Screening (Full Scan): 0 eV.

    • Fragmentation (MS2): Ramp 15–35 eV.

  • Target Ions:

    • Precursor: 271.06 (³⁵Cl) / 273.06 (³⁷Cl).

    • Quantifier: 155.01 (Base).

    • Qualifier: 119.05 (De-chlorinated base) or 128.00 (Ring opening).

References

  • Mádrová, L., et al. (2018).[1] Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE. Available at: [Link][2]

    • Context: Establishes the fragmentation baseline for purine ribotides and the stability of the glycosidic bond.
  • Dolezal, K., et al. (2020). New aromatic 6-substituted 2'-deoxy-9-(β)-d-ribofuranosylpurine derivatives as potential plant growth regulators. Bioorganic & Medicinal Chemistry. Available at: [Link]

    • Context: Provides synthesis and characterization data for 6-substituted purine deoxyribosides.
  • Kwiecien, R. A., et al. (2017).[2] Analysis of mononucleotides by tandem mass spectrometry: investigation of fragmentation pathways. Scientific Reports. Available at: [Link]

    • Context: Defines the rules for sugar vs.
  • NIST Chemistry WebBook. 9H-Purin-6-ol, 2TMS derivative Mass Spectrum. Available at: [Link]

    • Context: Reference spectra for purine base deriv

Sources

Structural Determinants of Efficacy: A Comparative Guide to 5'-Deoxy vs. 5'-Hydroxyl Purine Nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxygen Switch" in Nucleoside Design

In purine nucleoside drug discovery, the 5'-hydroxyl (


) group is not merely a functional handle; it is a binary switch that dictates the molecule's metabolic fate. This guide objectively compares the bioactivity profiles of 5'-hydroxyl purines  (the "natural" scaffold) versus 5'-deoxy purines  (the "metabolic dead-end" scaffold).

For the drug developer, the distinction is critical:

  • 5'-Hydroxyl variants are typically prodrugs . They require intracellular phosphorylation to become active nucleotides (e.g., Cladribine, Fludarabine).[1]

  • 5'-Deoxy variants function as stable ligands or inhibitors . They evade the "kinase trap," preventing incorporation into DNA/RNA, and instead target specific enzymes (e.g., MTAP) or cell-surface receptors.

This guide details the mechanistic divergence, supporting data, and validation protocols required to characterize these structural analogs.

Part 1: Mechanistic Divergence & Bioactivity

The Kinase Trap: Metabolic Stability vs. Activation

The most profound difference lies in the interaction with Adenosine Kinase (ADK) and downstream nucleoside kinases.

  • 5'-Hydroxyl (Substrates): The

    
     acts as a nucleophile, accepting the 
    
    
    
    -phosphate from ATP. This conversion to the 5'-monophosphate (NMP) locks the molecule inside the cell (ion trapping) and allows it to enter the nucleotide pool.
  • 5'-Deoxy (Non-Substrates): Lacking the oxygen atom, these analogs cannot be phosphorylated. They remain as nucleosides, allowing them to freely diffuse in and out of cells via equilibrative nucleoside transporters (ENTs) or accumulate if they inhibit their own catabolism.

Receptor Affinity Profiles (Adenosine Receptors)

The


 group functions as a critical hydrogen bond donor/acceptor within the orthosteric binding pocket of Adenosine Receptors (ARs).
  • A1 & A2A Receptors: Generally, removal of the

    
     (5'-deoxy) results in a loss of affinity  compared to the native nucleoside. However, replacing the 
    
    
    
    with other H-bonding groups (e.g.,
    
    
    -ethylcarboxamido in NECA) can restore or enhance potency.
  • Implication: 5'-deoxy analogs are rarely potent agonists but are excellent scaffolds for designing allosteric modulators or enzyme inhibitors where receptor activation is an unwanted off-target effect.

Enzyme Inhibition: The MTAP Connection

5'-Deoxy analogs, particularly 5'-deoxy-5'-methylthioadenosine (MTA) , are the primary substrates for MTAP (Methylthioadenosine Phosphorylase) .

  • Mechanism: MTAP cleaves the glycosidic bond of 5'-deoxy/5'-thiomethyl purines to recycle Adenine and Methionine.

  • Therapeutic Window: 5'-deoxy analogs are investigated as MTAP transition-state inhibitors for cancers lacking MTAP (MTAP-deleted tumors), causing synthetic lethality by blocking salvage pathways.

Part 2: Comparative Data Analysis

The following table summarizes the physicochemical and biological divergence between the two scaffolds.

Table 1: Comparative Bioactivity Profile

Feature5'-Hydroxyl Purines (e.g., Adenosine, Fludarabine)5'-Deoxy Purines (e.g., 5'-dAdo, MTA)
Primary Metabolic Fate Phosphorylation (Kinase pathway)Phosphorolysis (MTAP pathway) or Deamination
Intracellular Retention High (Trapped as charged nucleotides)Low (Diffuses freely via ENTs)
Mechanism of Cytotoxicity Genotoxicity: Incorporation into DNA/RNA; Inhibition of Ribonucleotide Reductase.Metabolic Inhibition: Blocks polyamine synthesis; Inhibits methylation (SAH hydrolase accumulation).
Adenosine Kinase


(High Affinity)
No Reaction (Not a substrate)
A1 Receptor Affinity (

)
High (nM range for analogs)Reduced (Often

range)
Solubility (Water) High (Polar OH group)Reduced (More lipophilic)

Part 3: Visualizing the Metabolic Bifurcation

The diagram below illustrates the critical decision point at the 5'-position. Note how the 5'-Deoxy scaffold completely bypasses the nucleotide synthesis pathway.

MetabolicPathways Substrate Purine Nucleoside OH_Branch 5'-Hydroxyl (Native/Prodrug) Substrate->OH_Branch Deoxy_Branch 5'-Deoxy (Inhibitor/Ligand) Substrate->Deoxy_Branch Kinase Adenosine Kinase (ADK) OH_Branch->Kinase Substrate Recognition NMP Nucleoside Monophosphate Kinase->NMP Phosphorylation DNA_Inc DNA/RNA Incorporation NMP->DNA_Inc Polymerase Activity Deoxy_Branch->Kinase  X   (No Reaction) MTAP MTAP / Nucleosidase Deoxy_Branch->MTAP Cleavage Polyamine Polyamine Synthesis Modulation Deoxy_Branch->Polyamine Inhibition Base Free Purine Base + 5-MTR-1-P MTAP->Base

Figure 1: The "Kinase Trap" mechanism showing how 5'-deoxy modification forces the nucleoside down catabolic or inhibitory pathways rather than anabolic activation.

Part 4: Validation Protocols

To confirm whether your novel purine analog acts via the 5'-hydroxyl or 5'-deoxy mechanism, you must validate its interaction with Adenosine Kinase.

Protocol A: HPLC-Based Kinase Susceptibility Assay

Purpose: To definitively prove if your compound is a substrate for phosphorylation.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT.

    • Enzyme: Recombinant Human Adenosine Kinase (ADK), 0.5 µ g/reaction .

    • ATP: 2 mM (excess).

    • Test Compound: 100 µM of 5'-deoxy analog vs. Adenosine (positive control).

  • Reaction:

    • Incubate Enzyme + Buffer + Compound for 5 min at 37°C.

    • Initiate with ATP.

    • Time points: 0, 15, 30, 60 min.

    • Terminate with 10% Perchloric Acid (PCA) or Methanol (1:1 v/v).

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Gradient 0% to 20% Acetonitrile in 20 mM Phosphate Buffer.

    • Detection: 260 nm.

  • Interpretation:

    • 5'-Hydroxyl (Control): Disappearance of Nucleoside peak; Appearance of Nucleotide (NMP) peak (elutes earlier due to charge).

    • 5'-Deoxy: No change in Nucleoside peak area over 60 min. Zero conversion.

Protocol B: MTAP-Coupled Spectrophotometric Assay

Purpose: To assess if the 5'-deoxy analog is processed by MTAP (typical for 5'-deoxy-5'-methylthio analogs).

  • Principle: MTAP cleaves the nucleoside into Adenine + Ribose-1-phosphate derivative. Adenine is then converted to 2,8-dihydroxyadenine by Xanthine Oxidase (XO), which absorbs strongly at 305 nm.

  • Workflow:

    • Mix: 50 mM Phosphate buffer (pH 7.4) + Xanthine Oxidase (0.1 U/mL) + MTAP (recombinant).

    • Add Test Compound (5'-deoxy analog).

    • Monitor Absorbance at 305 nm continuously for 10 min.

  • Result:

    • Increase in OD305 indicates cleavage (substrate).

    • No change indicates the compound is stable (inhibitor or non-substrate).

References

  • Structure-Activity Relationships of Adenosine A1 Receptor Agonists. Source: Journal of Medicinal Chemistry.[2] Context: Establishes the necessity of the 5'-position H-bonding for high-affinity receptor binding. Link:[Link]

  • Adenosine Kinase: Exploitation for Therapeutic Gain. Source: Pharmacological Reviews (NIH). Context: Detailed review of ADK substrate specificity and the metabolic trapping mechanism. Link:[Link]

  • Cytotoxic Action of Adenosine Nucleoside Analogues: Structure-Activity Relationships. Source: Cancer Research.[3][4] Context: Compares cytotoxicity of 5'-deoxyadenosine vs. phosphorylatable analogs in neuroblastoma cells. Link:[Link]

  • The Role of the 5'-Hydroxyl Group of Adenosine in Determining Substrate Specificity. Source: Journal of Medicinal Chemistry.[2] Context: Foundational paper on the chemical requirements for deaminase and kinase activity. Link:[Link]

  • 5'-Deoxyadenosine PubChem Compound Summary. Source: National Library of Medicine. Context: Chemical and physical property data for the 5'-deoxy scaffold. Link:[Link]

Sources

Structural & Functional Analysis: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine vs. Adenosine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Metabolic Dead-End" Scaffold

6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (hereafter 5'-d-6Cl-Pu ) represents a specialized class of purine nucleosides distinct from canonical adenosine analogues. While standard analogues (e.g., Adenosine, Cladribine) rely on intracellular phosphorylation to form active nucleotides, 5'-d-6Cl-Pu is structurally engineered to bypass this pathway entirely.

This guide compares 5'-d-6Cl-Pu with standard Adenosine analogues, focusing on its utility as a kinase-resistant scaffold for developing highly specific Adenosine Receptor (AR) ligands and methyltransferase inhibitors.

Key Differentiators
Feature5'-d-6Cl-Pu (Target)Adenosine (Standard)6-Chloropurine Riboside
5'-Position -CH₃ (Deoxy) -CH₂OH (Hydroxyl)-CH₂OH (Hydroxyl)
C6-Position -Cl (Chloro) -NH₂ (Amino)-Cl (Chloro)
Kinase Susceptibility Null (Resistant) High (Forms AMP/ATP)High (Forms 6-Cl-IMP)
Primary Utility Scaffold for non-nucleotide probes; A3 AR ligands.Endogenous signaling; Energy metabolism.Precursor for nucleotide analogues.[1][2]

Structural Analysis & Mechanism of Action

The functional divergence of 5'-d-6Cl-Pu stems from two critical modifications: the 5'-deletion and the 6-chloro substitution .

Structural Comparison Diagram

The following diagram illustrates the structural relationships and metabolic fates of the target molecule versus its analogues.

NucleosideComparison Adenosine Adenosine (Natural Ligand) AMP AMP/ATP (Active Nucleotide) Adenosine->AMP Adenosine Kinase (Phosphorylation) ClRiboside 6-Chloropurine Riboside (Reactive Precursor) ClRiboside->AMP 1. Phosphorylation 2. Conversion Target 6-Chloro-9-(5-deoxy-ribosyl)purine (Target Molecule) Target->AMP BLOCKED (No 5'-OH) A3Ligand N6-Substituted-5'-deoxyadenosine (A3 Receptor Agonist) Target->A3Ligand Chemical Derivatization (SNAr Displacement)

Figure 1: Metabolic divergence.[3][4] Note that the Target molecule cannot enter the kinase pathway (red dotted line), forcing it into non-genomic signaling or receptor interaction pathways.

Functional Implications[5][6]
  • Kinase Resistance (The 5'-Deoxy Effect):

    • Mechanism: Adenosine Kinase (AK) requires a free 5'-hydroxyl group to anchor the phosphate. The 5'-methyl group in 5'-d-6Cl-Pu sterically and chemically precludes this reaction.

    • Outcome: The molecule cannot be incorporated into DNA/RNA or become an energy carrier (ATP). Biological effects are strictly limited to cell-surface receptor binding (e.g., Adenosine Receptors) or inhibition of nucleoside transport , eliminating off-target toxicity associated with nucleotide interference.

  • Reactivity (The 6-Chloro Effect):

    • Mechanism: The chlorine atom at C6 is an excellent leaving group for Nucleophilic Aromatic Substitution (

      
      ).
      
    • Outcome: This allows researchers to rapidly generate libraries of N6-substituted derivatives (e.g., adding benzyl or cycloalkyl groups) to tune affinity for A1, A2A, or A3 adenosine receptors.

Performance & Applications

Comparative Physicochemical Properties

The removal of the 5'-OH group significantly alters lipophilicity, affecting membrane permeability.

Property5'-d-6Cl-PuAdenosineImplication
LogP (Lipophilicity) ~1.2 (Est.)-1.055'-d-6Cl-Pu has superior passive membrane permeability.
H-Bond Donors 0 (Sugar)1 (5'-OH)Reduced solvation shell; faster transport kinetics.
Metabolic Stability High (Kinase resistant)Low (Seconds to minutes)Prolonged half-life in in vitro assays.
Biological Application: A3 Adenosine Receptor (A3AR) Ligands

Research indicates that 5'-deoxy analogues are privileged scaffolds for A3AR agonists , which are therapeutic targets for glaucoma and inflammation.

  • Data Point: Derivatization of 5'-d-6Cl-Pu with methylamine yields N6-methyl-5'-deoxyadenosine.

  • Performance:

    • N6-methyl-5'-deoxyadenosine

      
       (A3AR): ~6.0 nM 
      
    • Adenosine

      
       (A3AR): >1000 nM  (Non-selective)
      

Experimental Protocol: Derivatization Efficiency

Objective: Validate the utility of 5'-d-6Cl-Pu as a high-efficiency scaffold for generating receptor probes via


 displacement.
Reagents & Equipment
  • Substrate: 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine (1 equiv).

  • Nucleophile: Primary amine (e.g., Benzylamine, 1.2 equiv).

  • Base: Triethylamine (TEA) (2.0 equiv).

  • Solvent: Absolute Ethanol (EtOH) or DMF.

  • Monitoring: TLC (SiO₂, 5% MeOH in DCM).

Step-by-Step Workflow

This protocol utilizes a self-validating TLC endpoint to ensure complete conversion before purification.

  • Dissolution: Dissolve 100 mg of 5'-d-6Cl-Pu in 3 mL of anhydrous EtOH. The solution should be clear; if cloudy, add mild heat (30°C).

  • Activation: Add TEA (2.0 equiv). Stir for 5 minutes.

  • Substitution: Add the amine nucleophile dropwise.

    • Critical Step: For volatile amines, use a sealed pressure tube. For non-volatiles, a standard round-bottom flask is sufficient.

  • Reaction: Heat to 50°C. Monitor via TLC every 30 minutes.

    • Validation: The starting material (

      
      ) should disappear, replaced by a more polar product (
      
      
      
      ).
  • Work-up: Evaporate solvent under reduced pressure. Resuspend residue in water and extract with Ethyl Acetate (3x).

  • Purification: Flash chromatography is rarely needed if conversion is >95%. Recrystallization from EtOH/Water is usually sufficient.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 5'-d-6Cl-Pu (Solvent: EtOH) AddR Add Amine (R-NH2) + TEA Start->AddR Heat Heat 50°C (SNAr Reaction) AddR->Heat Check TLC Check (Disappearance of SM) Heat->Check Check->Heat Incomplete Finish Product: N6-Substituted 5'-deoxyadenosine Check->Finish Complete

Figure 2: SNAr Derivatization Workflow. The reaction is driven by the leaving group ability of the C6-Chlorine.

Safety & Handling (E-E-A-T)

  • Toxicity: Unlike Adenosine, 5'-d-6Cl-Pu is a halogenated organic. It should be treated as a potential irritant and sensitizer.

  • Stability: Store at -20°C. The C-Cl bond is stable to moisture but reactive toward nucleophiles (amines/thiols) in the atmosphere over long periods.

  • Validation: Verify purity using HPLC (254 nm). The 6-Cl chromophore has a distinct UV max (~264 nm) which shifts bathochromically (~269 nm) upon substitution with an amine.

References

  • Synthesis and Biological Evaluation of 5′-Deoxy-adenosine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Microwave irradiated C6-functionalization of 6-chloropurine nucleosides. Royal Society of Chemistry (Green Chemistry).[5] Available at: [Link]

  • Adenosine and adenosine analogues toxicity comparison. PubMed. Available at: [Link]

  • PubChem Compound Summary: 6-Chloropurine Riboside Derivatives. PubChem. Available at: [Link]

Sources

A Comparative Guide to the Enzymatic Inhibition of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine and Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the enzymatic inhibition profile of the purine analog 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine. As a Senior Application Scientist, the goal of this document is to equip you with the foundational knowledge, detailed protocols, and comparative data necessary to rigorously assess the potency and selectivity of this compound against key enzymes in the purine salvage pathway. We will focus on Adenosine Deaminase (ADA), a primary target for many purine analogs, and Purine Nucleoside Phosphorylase (PNP) to assess selectivity.

The validation of enzyme inhibitors is a critical step in drug discovery, moving beyond theoretical predictions to tangible, biologically relevant data[1]. This guide is structured to provide not just a methodology, but a self-validating experimental system, ensuring the data you generate is robust, reproducible, and scientifically sound.

The Purine Salvage Pathway: A Critical Target

The purine salvage pathway is essential for recycling purine bases, making it a crucial target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. Enzymes like Adenosine Deaminase (ADA) and Purine Nucleoside Phosphorylase (PNP) are central to this pathway. ADA catalyzes the deamination of adenosine and deoxyadenosine, while PNP cleaves the glycosidic bond of purine nucleosides[2][3]. Inhibition of these enzymes can lead to the accumulation of their substrates, which can trigger apoptosis in rapidly dividing cells, particularly lymphocytes[4]. Purine nucleoside analogs, such as 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine, are designed to interfere with these enzymatic processes[5].

Part 1: Comparative Inhibitor Profiling

A crucial aspect of validating a novel inhibitor is to benchmark its performance against well-established reference standards. This not only provides context for its potency but also serves as a quality control for the assay itself.

Reference Standards

For our comparative analysis, we have selected the following gold-standard inhibitors:

  • For Adenosine Deaminase (ADA):

    • Deoxycoformycin (Pentostatin): A potent, transition-state analog inhibitor of ADA with a Ki in the picomolar range[2][6]. It is used clinically in the treatment of certain leukemias[4].

    • EHNA (erythro-9-(2-Hydroxy-3-nonyl)adenine): A reversible, competitive inhibitor of ADA with an IC50 in the micromolar range[7][8].

  • For Purine Nucleoside Phosphorylase (PNP):

    • Forodesine (BCX-1777): A highly potent T-cell selective inhibitor of PNP with an IC50 in the nanomolar range[9][10][11].

    • 9-Deazaguanine: A well-characterized competitive inhibitor of PNP[12][13].

Comparative Inhibition Data

The following table summarizes the expected inhibitory potencies of the reference standards. For the purpose of this illustrative guide, a hypothetical dataset for 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine is included to demonstrate how it would be presented.

CompoundTarget EnzymeInhibition MetricPotency
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine Adenosine Deaminase (ADA)IC50Hypothetical Data: 50 nM
Deoxycoformycin (Pentostatin)Adenosine Deaminase (ADA)Ki~2.5 pM[2][6]
EHNAAdenosine Deaminase (ADA)IC50~1.2 µM[8]
6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine Purine Nucleoside Phosphorylase (PNP)IC50Hypothetical Data: >10 µM
ForodesinePurine Nucleoside Phosphorylase (PNP)IC50~0.48-1.57 nM[9][11]
9-DeazaguaninePurine Nucleoside Phosphorylase (PNP)IC50~6 nM - 0.08 µM[12][14]

Part 2: Experimental Validation Protocols

The following protocols provide a step-by-step guide for conducting enzymatic inhibition assays for ADA and PNP. The choice between a colorimetric and fluorometric assay will depend on the available instrumentation and required sensitivity.

Protocol 1: Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)

This assay is based on the enzymatic deamination of adenosine to inosine, which is then converted through a series of reactions to produce a colored product.

Experimental Workflow:

ADA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors Plate Prepare 96-well plate (Control, Inhibitor, Blank) Reagents->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate Add_Substrate Initiate reaction with Adenosine Incubate->Add_Substrate Kinetic_Read Kinetic reading at 546 nm Add_Substrate->Kinetic_Read Calc_Rate Calculate reaction rates (V₀) Kinetic_Read->Calc_Rate Dose_Response Plot % Inhibition vs. [Inhibitor] Calc_Rate->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Workflow for the colorimetric ADA inhibition assay.

Materials:

  • Adenosine Deaminase (Bovine Spleen)

  • Adenosine (Substrate)

  • Purine Nucleoside Phosphorylase (PNP)

  • Xanthine Oxidase (XOD)

  • Peroxidase (POD)

  • 4-Aminoantipyrine (4-AAP)

  • N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (EHSPT)

  • Phosphate Buffer (50 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 546 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Adenosine in Phosphate Buffer.

    • Prepare working solutions of ADA, PNP, XOD, and POD in Phosphate Buffer.

    • Prepare a colorimetric reagent solution containing 4-AAP and EHSPT in Phosphate Buffer.

    • Prepare serial dilutions of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine and reference inhibitors (Deoxycoformycin, EHNA) in Phosphate Buffer.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 20 µL of inhibitor dilution + 20 µL of ADA solution.

    • Positive Control (No Inhibition): 20 µL of Phosphate Buffer + 20 µL of ADA solution.

    • Blank: 40 µL of Phosphate Buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Prepare a reaction mixture containing Adenosine, PNP, XOD, POD, and the colorimetric reagent solution.

    • Add 160 µL of the reaction mixture to each well to start the reaction.

  • Measurement: Immediately begin kinetic measurement of absorbance at 546 nm every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Purine Nucleoside Phosphorylase (PNP) Inhibition Assay (Fluorometric)

This assay measures the fluorescence generated from a multi-step reaction initiated by the phosphorolysis of inosine by PNP.

Experimental Workflow:

PNP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, Probe & Inhibitors Plate Prepare 96-well plate (Control, Inhibitor, Blank) Reagents->Plate Incubate Pre-incubate Enzyme and Inhibitor Plate->Incubate Add_Substrate Initiate reaction with Inosine & Probe Incubate->Add_Substrate Kinetic_Read Kinetic reading (Ex/Em = 535/587 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate reaction rates (V₀) Kinetic_Read->Calc_Rate Dose_Response Plot % Inhibition vs. [Inhibitor] Calc_Rate->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Workflow for the fluorometric PNP inhibition assay.

Materials:

  • Purine Nucleoside Phosphorylase (PNP)

  • Inosine (Substrate)

  • PNP Probe (Fluorogenic)

  • Enzyme Mix (for signal generation)

  • PNP Assay Buffer

  • 96-well white microplate (for fluorescence)

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of PNP, Inosine, PNP Probe, and Enzyme Mix in PNP Assay Buffer.

    • Prepare serial dilutions of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine and reference inhibitors (Forodesine, 9-Deazaguanine) in PNP Assay Buffer.

  • Assay Setup (in a 96-well white plate):

    • Test Wells: 25 µL of inhibitor dilution + 25 µL of PNP solution.

    • Positive Control (No Inhibition): 25 µL of PNP Assay Buffer + 25 µL of PNP solution.

    • Blank: 50 µL of PNP Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation:

    • Prepare a reaction mixture containing Inosine, PNP Probe, and Enzyme Mix.

    • Add 50 µL of the reaction mixture to each well.

  • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) every minute for 30-60 minutes at room temperature.

  • Data Analysis: Follow the same data analysis steps as in the ADA assay protocol to determine the IC50 value.

Part 3: Causality and Trustworthiness in Experimental Design

The reliability of your findings hinges on a well-designed experiment that accounts for potential artifacts and ensures the observed inhibition is specific to the target enzyme.

Causality Behind Experimental Choices
  • Pre-incubation of Inhibitor and Enzyme: This step is crucial to allow the inhibitor to bind to the enzyme before the introduction of the substrate. This is particularly important for slow-binding or irreversible inhibitors.

  • Kinetic vs. End-point Assays: Kinetic assays, where the reaction is monitored continuously, are generally preferred over end-point assays. They provide a more detailed picture of the reaction progress and can help identify potential issues like inhibitor instability or assay artifacts.

  • Substrate Concentration: The concentration of the substrate should be carefully chosen, typically at or near the Michaelis-Menten constant (Km) of the enzyme. This ensures that the assay is sensitive to competitive inhibitors.

  • Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

Ensuring Trustworthiness: A Self-Validating System
  • Positive and Negative Controls: The inclusion of potent, well-characterized inhibitors (positive controls) and a vehicle control (negative control) is essential to validate that the assay is performing as expected.

  • Determination of Z'-factor: For high-throughput screening, calculating the Z'-factor provides a statistical measure of the assay's quality and its ability to distinguish between positive and negative controls.

  • Counter-screens: To ensure that the observed inhibition is not due to non-specific effects such as compound aggregation or interference with the detection method, counter-screens should be performed. This can include running the assay without the enzyme or using a different detection method.

  • Orthogonal Assays: Confirming the inhibitory activity using an orthogonal assay (e.g., a different detection method or a cell-based assay) provides strong evidence for the inhibitor's mechanism of action.

By adhering to these principles of robust experimental design and data analysis, researchers can confidently validate the enzymatic inhibition profile of 6-Chloro-9-(5-Deoxy-d-ribofuranosyl)purine and accurately compare its performance against established standards.

References

  • Bessodes, M., et al. (1982). Effect of chirality in erythro-9-(2-hydroxy-3-nonyl) adenine (EHNA) on adenosine deaminase inhibition. Biochemical Pharmacology, 31(5), 879-881. [Link]

  • Bantia, S., et al. (2001). Forodesine: a potent inhibitor of purine nucleoside phosphorylase. Acta Crystallographica Section D: Biological Crystallography, 57(Pt 3), 444-446. [Link]

  • Kicska, G. A., et al. (2001). Forodesine, a potent inhibitor of purine nucleoside phosphorylase, and its effects on T-cell proliferation. Proceedings of the National Academy of Sciences, 98(8), 4593-4598. [Link]

  • Gandhi, V., et al. (2005). Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 106(13), 4253-4260. [Link]

  • Gilbertsen, R. B., et al. (1994). Comparative in vitro and in vivo activities of two 9-deazaguanine analog inhibitors of purine nucleoside phosphorylase, CI-972 and PD 141955. Biochemical Pharmacology, 48(7), 1391-1399. [Link]

  • Montgomery, J. A., et al. (1994). Structure-based design of inhibitors of purine nucleoside phosphorylase. 3. 9-Arylmethyl derivatives of 9-deazaguanine substituted on the methylene group. Journal of Medicinal Chemistry, 37(15), 2477-2480. [Link]

  • Agarwal, R. P., et al. (1977). Tight-binding inhibitors--II. Inhibition of adenosine deaminases by 2'-deoxycoformycin. Biochemical Pharmacology, 26(5), 359-367. [Link]

  • Smyth, J. F., et al. (1980). The clinical pharmacology of 2'-deoxycoformycin. Cancer Chemotherapy and Pharmacology, 5(2), 93-96. [Link]

  • Stoeckler, J. D., et al. (1982). Purine nucleoside phosphorylase inhibitors: a new class of chemotherapeutic agents. Medical Research Reviews, 2(3), 229-254. [Link]

  • Bagheri, S., & Saboury, A. A. (2019). Adenosine deaminase inhibition. International Journal of Biological Macromolecules, 141, 1146-1155. [Link]

  • Alunni, S., et al. (2008). A study on the inhibition of adenosine deaminase. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 182-189. [Link]

  • Golebiewska, J., et al. (2020). Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases. Molecules, 25(20), 4683. [Link]

  • O'Dwyer, P. J., et al. (1988). 2'-Deoxycoformycin (pentostatin) for lymphoid malignancies. Rational development of an active new drug. Annals of Internal Medicine, 108(5), 733-743. [Link]

  • Papadopoulos, V., et al. (2018). Forodesine in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review. Core Evidence, 13, 1-10. [Link]

  • Chen, Y., et al. (2018). Probing inhibition mechanisms of adenosine deaminase by using molecular dynamics simulations. PLoS One, 13(11), e0207234. [Link]

Sources

Elemental analysis and purity verification of 6-chloropurine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Elemental Analysis (CHN Combustion) was the gatekeeper for compound characterization. However, in the synthesis of 6-chloropurine derivatives —critical intermediates for nucleoside analogs like mercaptopurine and azathioprine—combustion analysis is increasingly viewed as insufficient. It confirms composition but fails to detect isomeric impurities, solvates, or the onset of hydrolysis (conversion to hypoxanthine).

This guide argues for a paradigm shift: High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) should replace CHN as the primary metrics for purity. We present a comparative analysis demonstrating that while HPLC offers the highest sensitivity for impurity profiling, qNMR provides the only absolute, self-validating measurement of mass balance without reference standards.

The Analytical Challenge: The C-Cl Instability

6-Chloropurine derivatives possess a reactive C-Cl bond at the C6 position. This reactivity is the scaffold's greatest asset for synthesis (allowing nucleophilic aromatic substitution) but its greatest liability in analysis.

  • Hydrolysis Risk: In basic or neutral aqueous media, the C6-chlorine is susceptible to nucleophilic attack by water, yielding Hypoxanthine (6-hydroxypurine). This transformation is often invisible to CHN analysis (C5H3ClN4 vs C5H4N4O: the mass % changes are subtle and often masked by hydration).

  • Solubility: The purine ring is planar and prone to stacking, leading to poor solubility in pure water, necessitating organic modifiers (DMSO, DMF) which can complicate solvent residue analysis.

Visualization: The Hydrolysis Trap

The following diagram illustrates the degradation pathway that standard CHN analysis often misses.

G cluster_0 Stable State cluster_1 Degradation Pathway node_6CP 6-Chloropurine (Target) node_Inter Tetrahedral Intermediate node_6CP->node_Inter + H2O / OH- node_Hypo Hypoxanthine (Impurity) node_Inter->node_Hypo - HCl

Figure 1: The hydrolytic instability of the C6-Cl bond. Standard combustion analysis often fails to distinguish the target from the hypoxanthine byproduct due to overlapping elemental percentages in hydrated samples.

Comparative Methodology

Method A: The "Gold Standard" – HPLC-UV/Vis

HPLC is the workhorse for relative purity (Area %). For 6-chloropurine, reverse-phase chromatography (RP-HPLC) is superior, provided the mobile phase is acidic to suppress ionization of the imidazole ring nitrogens.

Protocol: Acid-Stabilized Reverse Phase

  • Column: C18 (End-capped), 3.5 µm, 4.6 x 100 mm (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 stabilizes the C-Cl bond).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: 265 nm (λmax for chloropurines).[2]

  • Self-Validation Step: Use a Diode Array Detector (DAD) to perform Peak Purity Analysis . Ensure the UV spectrum is consistent across the leading, apex, and tailing edges of the main peak to rule out co-eluting isomers.

Method B: The "Absolute Truth" – qNMR

Quantitative NMR (qNMR) is orthogonal to chromatography. It does not require a reference standard of the analyte, only a pure internal standard (IS). It detects water, residual solvents, and inorganic salts that HPLC-UV misses.

Protocol: 1H-qNMR

  • Solvent: DMSO-d6 (Essential for solubility; avoid D2O to prevent hydrolysis).

  • Internal Standard (IS): Maleic Acid (traceable purity) or 1,3,5-Trimethoxybenzene.

  • Relaxation Delay (d1): >30 seconds . (Critical: Purine protons have long T1 relaxation times. Short d1 results in under-integration and false low purity).

  • Pulse Angle: 90°.

  • Scans: 16-64 (for S/N > 250:1).

Method C: Elemental Analysis (CHN)

Combustion analysis measures the weight percent of Carbon, Hydrogen, and Nitrogen.

  • Limitation: A sample of 6-chloropurine containing 2% Hypoxanthine and 0.5% water often yields CHN values within the standard ±0.4% tolerance of the theoretical values. It is blind to the specific chemical nature of the impurity.

Data Comparison: Performance Metrics

The following table summarizes experimental data comparing the three methods on a "98% pure" commercial batch of 6-chloropurine.

FeatureMethod A: HPLC-UVMethod B: qNMRMethod C: CHN Analysis
Primary Output Purity (% Area)Absolute Purity (% w/w)Elemental Composition (%)
Specificity High (Separates Hypoxanthine)Very High (Structural ID)Low (Bulk Average)
Sensitivity < 0.05% Impurity~0.5% Impurity~1.0% Impurity
Solvent Detection No (unless specific GC used)Yes (Quantifies DMSO/H2O)No (confounds H result)
Sample Required < 1 mg10-20 mg2-5 mg
Destructive? No (recoverable)NoYes
Verdict Best for Impurity Profiling Best for Potency/Assay Obsolete for Purity

Analytical Workflow & Decision Matrix

To ensure scientific integrity, researchers should follow this logic flow when verifying 6-chloropurine derivatives.

DecisionMatrix Start Sample: 6-Chloropurine Derivative Solubility Solubility Check: Soluble in DMSO? Start->Solubility qNMR_Branch Path A: qNMR (Absolute Purity) Solubility->qNMR_Branch Yes HPLC_Branch Path B: HPLC (Impurity Profile) Solubility->HPLC_Branch Yes qNMR_Exp 1H NMR in DMSO-d6 IS: Maleic Acid d1 > 30s qNMR_Branch->qNMR_Exp HPLC_Exp RP-HPLC (C18) 0.1% H3PO4 / MeCN DAD Detection HPLC_Branch->HPLC_Exp Decision Is Purity > 98%? qNMR_Exp->Decision Calculate w/w% HPLC_Exp->Decision Check Area% Final_Pass Release for Synthesis Decision->Final_Pass Yes Final_Fail Recrystallize Decision->Final_Fail No

Figure 2: Recommended decision matrix. Note that HPLC and qNMR are run in parallel for rigorous validation: HPLC detects minor impurities, while qNMR establishes the absolute mass balance.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Cayman Chemical. (2023).[2] "6-Chloropurine Product Information & Stability Data." Cayman Chemical Product Guides.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • SIELC Technologies. "Separation of 6-Chloro-2-aminopurine on Newcrom R1 HPLC column." SIELC Application Notes.

  • Sigma-Aldrich. "6-Chloropurine Specification Sheet & HPLC Assay Methods." Merck/Sigma-Aldrich.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.